molecular formula C12H15FN2O2 B1343141 3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid CAS No. 250683-76-2

3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid

Cat. No.: B1343141
CAS No.: 250683-76-2
M. Wt: 238.26 g/mol
InChI Key: JYHQNVGKXHJWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid is a useful research compound. Its molecular formula is C12H15FN2O2 and its molecular weight is 238.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHQNVGKXHJWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593547
Record name 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250683-76-2
Record name 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the primary synthetic pathway for 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the principles of nucleophilic aromatic substitution (SNAr), a well-established and versatile reaction in organic chemistry.

Core Synthesis Pathway

The most direct and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution of a di-halogenated benzoic acid precursor with N-methylpiperazine. The two primary starting materials for this pathway are 3,4-difluorobenzoic acid or 4-chloro-3-fluorobenzoic acid. The fluorine atom at the 4-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the carboxylic acid group and the adjacent fluorine atom.

A general scheme for this synthesis is presented below:

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Starting_Material 3,4-Difluorobenzoic Acid or 4-Chloro-3-fluorobenzoic Acid Reaction_Conditions Solvent (e.g., DMSO, DMF, NMP) Base (e.g., K2CO3, Et3N) Heat (80-150 °C) Starting_Material->Reaction_Conditions Nucleophilic Aromatic Substitution N_Methylpiperazine N-Methylpiperazine N_Methylpiperazine->Reaction_Conditions Final_Product This compound Reaction_Conditions->Final_Product

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from 3,4-difluorobenzoic acid.

Materials:

MaterialMolar Mass ( g/mol )
3,4-Difluorobenzoic acid158.10
N-Methylpiperazine100.16
Potassium Carbonate (K₂CO₃)138.21
Dimethyl Sulfoxide (DMSO)78.13

Procedure:

  • To a stirred solution of 3,4-difluorobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add N-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120-140 °C and maintain this temperature for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with a suitable acid (e.g., 1N HCl) to precipitate the product.

  • Filter the solid precipitate, wash with water, and dry under vacuum to afford the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. The data is compiled from analogous reactions found in the literature for similar compounds.

ParameterValue
Reactant Ratios
3,4-Difluorobenzoic acid1.0 eq
N-Methylpiperazine1.1 - 1.5 eq
Base (e.g., K₂CO₃)2.0 - 3.0 eq
Reaction Conditions
SolventDMSO, DMF, NMP
Temperature100 - 150 °C
Reaction Time4 - 12 hours
Yield and Purity
Typical Yield75 - 90%
Purity (by HPLC)>98%

Logical Workflow of the Synthesis

The synthesis proceeds through a clear and logical sequence of steps, which can be visualized as follows:

Synthesis_Workflow Start Start Reactant_Mixing Mix 3,4-Difluorobenzoic Acid, N-Methylpiperazine, and Base in Solvent Start->Reactant_Mixing Heating Heat Reaction Mixture (120-140 °C) Reactant_Mixing->Heating Monitoring Monitor Reaction Progress (TLC/HPLC) Heating->Monitoring Workup Cool and Quench with Water Monitoring->Workup Reaction Complete Precipitation Acidify to Precipitate Product Workup->Precipitation Isolation Filter and Wash Solid Precipitation->Isolation Purification Dry and Recrystallize Isolation->Purification End Obtain Pure Product Purification->End

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method. The use of readily available starting materials and straightforward reaction conditions makes this pathway suitable for both laboratory-scale synthesis and large-scale industrial production. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

An In-depth Technical Guide to 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a fluorinated benzoic acid moiety linked to a methylpiperazine group, suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical determinants of pharmacokinetic and pharmacodynamic profiles. The piperazine ring is a common pharmacophore found in numerous biologically active compounds, often contributing to improved solubility and the ability to interact with various biological targets. This technical guide provides a summary of the available physicochemical data, outlines a putative synthetic pathway, and describes relevant analytical methodologies for the characterization of this compound.

Physicochemical Properties

A comprehensive experimental characterization of the physicochemical properties of this compound is not extensively documented in publicly available literature. However, based on its chemical structure and data from chemical suppliers, the following information has been compiled. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C₁₂H₁₅FN₂O₂United States Biological[1]
Molecular Weight 238.26 g/mol United States Biological[1]
CAS Number 250683-76-2United States Biological[1]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
pKa Not available-
Solubility Not available-
LogP Not available-

Synthesis

A likely synthetic pathway would involve the reaction of a di-halogenated benzoic acid derivative, such as 3,4-difluorobenzoic acid or a similar precursor with a suitable leaving group at the 4-position, with 1-methylpiperazine. The reaction is typically carried out in the presence of a base and a suitable solvent.

Below is a conceptual workflow for the synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 3,4-Difluorobenzoic_acid 3,4-Difluorobenzoic acid Reaction Nucleophilic Aromatic Substitution 3,4-Difluorobenzoic_acid->Reaction 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., DMSO, DMF) Solvent->Reaction Heat Heat (Δ) Heat->Reaction Workup_Purification Work-up and Purification (e.g., Extraction, Crystallization, Chromatography) Reaction->Workup_Purification Product This compound Workup_Purification->Product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis. Researchers should optimize these conditions for their specific laboratory setup and safety protocols.

Materials:

  • 3,4-Difluorobenzoic acid

  • 1-Methylpiperazine

  • Potassium carbonate (or another suitable base)

  • Dimethyl sulfoxide (DMSO) (or another suitable polar aprotic solvent)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3,4-difluorobenzoic acid in DMSO, add potassium carbonate and 1-methylpiperazine.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

  • Filter the precipitate and wash with water.

  • If necessary, extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Analytical Characterization

A suite of analytical techniques would be necessary to confirm the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, the methylene protons of the piperazine ring, and the methyl protons of the N-methyl group. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the single fluorine atom on the benzoic acid ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point for method development.[2] Detection can be achieved using a UV detector, typically in the range of 254 nm.

The following diagram illustrates a general workflow for the analytical characterization of the compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Product->NMR MS Mass Spectrometry (LC-MS, HRMS) Synthesized_Product->MS HPLC HPLC for Purity Assessment Synthesized_Product->HPLC Characterized_Compound Characterized Compound NMR->Characterized_Compound MS->Characterized_Compound HPLC->Characterized_Compound

Caption: General workflow for the analytical characterization of the synthesized compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the structural motifs present in the molecule are found in compounds with a wide range of pharmacological effects. Piperazine derivatives are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4] The fluorinated benzoic acid moiety can act as a bioisostere for other functional groups and can influence binding affinity and selectivity.

Given the prevalence of the piperazinyl benzoic acid scaffold in medicinal chemistry, this compound could be investigated for a variety of potential therapeutic applications, including but not limited to:

  • Anticancer agents: Many piperazine derivatives exhibit antiproliferative activity.[5]

  • Central Nervous System (CNS) disorders: The piperazine moiety is a key component of many drugs targeting CNS receptors.[4]

  • Antimicrobial agents: Certain piperazine-containing compounds have shown antimicrobial properties.[6]

Further research, including in vitro and in vivo screening, would be necessary to elucidate any specific biological activities and to identify the signaling pathways in which this compound may be involved. A logical first step would be to screen the compound against a panel of common drug targets.

The following diagram illustrates a potential high-level workflow for investigating the biological activity of the compound.

Biological_Investigation Compound This compound In_Vitro_Screening In Vitro Screening (Target-based assays, Phenotypic screening) Compound->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Hit_Identification->Compound Inactive Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Active In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy models) Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: High-level workflow for the biological evaluation of the compound.

Conclusion

This compound represents a molecule with potential for further investigation in the field of drug discovery. While detailed experimental data on its physicochemical properties and biological activities are currently limited, this technical guide provides a foundational understanding of the compound. The proposed synthetic route and analytical methods offer a starting point for researchers interested in synthesizing and characterizing this molecule. Further studies are warranted to fully elucidate its properties and to explore its potential as a lead compound for the development of new therapeutic agents.

References

An In-Depth Technical Guide to 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, outlines methods for its analysis, and explores its significant role in drug discovery and development, with a focus on its application as an inhibitor of clinically relevant kinases.

Chemical and Physical Properties

This compound is a fluorinated aromatic carboxylic acid containing a methylpiperazine moiety. Its chemical structure and key properties are summarized below.

PropertyValueSource
CAS Number 250683-76-2[1]
Molecular Formula C₁₂H₁₅FN₂O₂[1]
Molecular Weight 238.26 g/mol [1]
Appearance White to off-white solidCommercially available data
Purity Typically >97%
Storage Temperature -20°C[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction between 3,4-difluorobenzoic acid and 1-methylpiperazine.

Experimental Protocol: Synthesis from 3,4-Difluorobenzoic Acid

This protocol describes the synthesis of this compound from commercially available starting materials.

Materials:

  • 3,4-Difluorobenzoic acid

  • 1-Methylpiperazine

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-difluorobenzoic acid (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Addition of Reagents: To the stirred solution, add triethylamine (TEA) (3 equivalents) followed by the dropwise addition of 1-methylpiperazine (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 120°C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution to a pH of approximately 6-7 using 1N hydrochloric acid (HCl). A precipitate will form.

  • Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Logical Workflow for Synthesis

G start Start dissolve Dissolve 3,4-Difluorobenzoic acid in DMSO start->dissolve add_reagents Add Triethylamine and 1-Methylpiperazine dissolve->add_reagents heat Heat to 120°C for 12-16h add_reagents->heat workup Cool and pour into water heat->workup acidify Acidify with HCl workup->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by Recrystallization dry->purify end End Product purify->end

A flowchart illustrating the synthesis of the target compound.

Analytical Methods for Purity Assessment

Ensuring the purity of synthesized this compound is crucial for its application in research and drug development. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical MethodPrincipleInformation Obtained
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantitative purity (% area) and detection of non-volatile impurities.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and partitioning, with detection by mass spectrometry.Identification and quantification of volatile impurities (often requires derivatization for acidic compounds).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Intrinsic quantitative analysis based on the NMR signal's relationship to the number of atomic nuclei.Structural confirmation and purity assessment.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio determination.Molecular weight confirmation and structural information.
Experimental Protocol: HPLC Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute the compound and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Applications in Drug Discovery and Development

This compound and its derivatives have emerged as significant scaffolds in the development of kinase inhibitors, a class of targeted cancer therapeutics. The presence of the fluorinated phenyl ring and the methylpiperazine moiety often contributes to favorable pharmacokinetic properties and potent biological activity.

Role as a Kinase Inhibitor Intermediate

This compound is a crucial intermediate in the synthesis of potent inhibitors for several kinases implicated in cancer, including FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[4] The 4-(4-methylpiperazin-1-yl)phenyl moiety is a common structural feature in many BCR-ABL tyrosine kinase inhibitors, including those effective against the T315I mutant.[5][6]

Signaling Pathway Involvement

Derivatives of this compound have been shown to inhibit key signaling pathways involved in cell proliferation, survival, and differentiation. For instance, inhibition of FLT3 is a critical therapeutic strategy in acute myeloid leukemia (AML), where FLT3 mutations are common.[4] Similarly, Aurora kinases are essential for cell division, and their inhibition can lead to apoptosis in cancer cells.

G cluster_0 Kinase Signaling cluster_1 Cellular Processes cluster_2 Therapeutic Outcome FLT3 FLT3 Proliferation Cell Proliferation FLT3->Proliferation Survival Cell Survival FLT3->Survival AuroraA Aurora A Mitosis Mitosis AuroraA->Mitosis AuroraB Aurora B AuroraB->Mitosis Apoptosis Apoptosis in Cancer Cells Proliferation->Apoptosis Leads to inhibition of Survival->Apoptosis Leads to inhibition of Mitosis->Apoptosis Leads to inhibition of Inhibitor 3-Fluoro-4-(4-methylpiperazin-1-yl) benzoic acid Derivative Inhibitor->FLT3 Inhibits Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Inhibition of key kinase signaling pathways by derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules, particularly in the field of oncology. Its straightforward synthesis, combined with the potent inhibitory activity of its derivatives against key kinases, makes it a compound of high interest for researchers and drug development professionals. The analytical methods outlined in this guide provide a framework for ensuring the quality and purity of this important intermediate, facilitating its successful application in the development of novel therapeutics.

References

The Strategic Integration of Fluorinated Benzoic Acid Derivatives in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of fluorine into molecular scaffolds represents a cornerstone of contemporary medicinal chemistry. This guide explores the multifaceted applications of fluorinated benzoic acid derivatives, a privileged structural motif, in the design and development of novel therapeutic agents. By leveraging the unique physicochemical properties of fluorine, researchers can strategically modulate the pharmacokinetic and pharmacodynamic profiles of benzoic acid derivatives to yield compounds with enhanced efficacy, selectivity, and metabolic stability. This document provides an in-depth overview of the biological activities, mechanisms of action, and key experimental protocols pertinent to this important class of molecules.

The introduction of a fluorine atom into the benzoic acid scaffold profoundly alters a molecule's properties in several ways that are advantageous for drug design. The high electronegativity of fluorine can enhance binding affinity to biological targets through various non-covalent interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability. Fluorine substitution also increases lipophilicity, improving the ability to cross cell membranes, and lowers the pKa of the carboxylic acid group, influencing its ionization state at physiological pH and thereby affecting solubility and target engagement.[1][2][3]

Anticancer Activity

Fluorinated benzoic acid derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis (programmed cell death).

Certain derivatives trigger the intrinsic apoptotic pathway, which involves the activation of a cascade of caspase enzymes. This process is initiated by the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and subsequent activation of caspase-9, the initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[1][4][5][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative fluorinated benzoic acid derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

CompoundCancer Cell LineIC50 (µM)Reference
Fluorinated pyrazolylbenzimidazole hybrid 55bA549 (Lung)0.95 - 1.57[7]
Fluorinated pyrazolylbenzimidazole hybrid 55bMCF-7 (Breast)0.95 - 1.57[7]
Fluorinated pyrazolylbenzimidazole hybrid 55bHeLa (Cervical)0.95 - 1.57[7]
Fluorinated benzofuran derivative 1HCT116 (Colon)19.5[7]
Fluorinated benzofuran derivative 2HCT116 (Colon)24.8[7]
Fluoroindole-tethered chromene derivative 13a/bA549 (Lung)7.9 - 9.1[7]
Fluoroindole-tethered chromene derivative 13a/bPC-3 (Prostate)7.9 - 9.1[7]
Fluoroindole-tethered chromene derivative 13a/bMCF-7 (Breast)7.9 - 9.1[7]
Fluorinated-indole derivative 34bA549 (Lung)0.8[7]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid derivativeHeLa (Cervical)17.84[8]
2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid derivativeNot Specified239.88[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the fluorinated benzoic acid derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Aspirate the culture medium and add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2][9]

  • Aspirate the MTT solution carefully without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[2]

MTT_Assay_Workflow start Seed Cells in 96-well plate treat Treat with Fluorinated Benzoic Acid Derivatives start->treat add_mtt Add MTT Solution (5 mg/mL) treat->add_mtt incubate Incubate (2-4 hours, 37°C) add_mtt->incubate solubilize Add Solubilizing Agent (e.g., DMSO) incubate->solubilize read Measure Absorbance (570 nm) solubilize->read

MTT Assay Experimental Workflow

Intrinsic_Apoptosis_Pathway FBA Fluorinated Benzoic Acid Derivative Mito Mitochondria FBA->Mito induces stress CytC Cytochrome c Mito->CytC releases Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp37 Caspase-3, -7 (Executioner) Casp9->Casp37 activates ProCasp37 Pro-caspase-3, -7 ProCasp37->Casp37 cleavage Apoptosis Apoptosis Casp37->Apoptosis leads to

Intrinsic Apoptosis Signaling Pathway

Antimicrobial Activity

Fluorinated benzoic acid derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The introduction of fluorine can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Trifluoromethyl derivative 11Various bacteriaas low as 2[9]
Trifluoromethoxy derivative 12Various bacteriaas low as 2[9]
4-bromo and 3-methyl derivative 16Bacillus subtilis ATCC 6623as low as 1[9]
3,4-dichloro derivative 19Staphylococci strainsas low as 0.5[9]
3,5-dichloro derivative 20Enterococci strains4[9]
Bromo-substituted derivative 24Various bacteriaas low as 0.5[10]
3,5-bis(trifluoromethyl) derivative 29Various bacteriaPotent[10]
3,5-dichloro-4-fluoro derivative 31S. aureus ATCC 33591as low as 0.5[10]
2-(m-fluorophenyl)-benzimidazole 14B. subtilis7.81[11]
2-(m-fluorophenyl)-benzimidazole 18Gram-negative bacteria31.25[11]
Experimental Protocol: Agar Disk Diffusion Method

This method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Principle: An antibiotic-impregnated disk is placed on an agar plate inoculated with the test bacterium. The antibiotic diffuses from the disk into the agar. If the bacterium is susceptible, a clear zone of inhibition will appear around the disk where bacterial growth is prevented.[12][13][14]

Procedure:

  • Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).

  • Uniformly streak the inoculum onto a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.[15][16]

  • Aseptically place paper disks impregnated with known concentrations of the fluorinated benzoic acid derivatives onto the agar surface.[16]

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measure the diameter of the zones of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[13]

Agar_Disk_Diffusion_Workflow start Prepare Standardized Bacterial Inoculum inoculate Inoculate Mueller-Hinton Agar Plate start->inoculate place_disks Place Impregnated Disks on Agar Surface inoculate->place_disks incubate Incubate (18-24 hours, 37°C) place_disks->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Agar Disk Diffusion Experimental Workflow

Anti-inflammatory Activity

A significant application of fluorinated benzoic acid derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Many of these compounds function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. By blocking this step, these compounds reduce the production of prostaglandins, thereby alleviating pain and inflammation.[3] Some derivatives also exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway or by acting as antagonists of lymphocyte function-associated antigen-1 (LFA-1), preventing its interaction with intercellular adhesion molecule-1 (ICAM-1).[1][12]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro inhibitory activity of representative fluorinated benzoic acid derivatives against COX enzymes.

CompoundTargetIC50 (µM)Reference
Fluorinated benzofuran/dihydrobenzofuranIL-61.2 - 9.04[17]
Fluorinated benzofuran/dihydrobenzofuranCCL21.5 - 19.3[17]
Fluorinated benzofuran/dihydrobenzofuranNO2.4 - 5.2[17]
Fluorinated benzofuran/dihydrobenzofuranPGE21.1 - 20.5[17]
Compound 3bCOX-1single-digit µM[18]
Compound 3cCOX-1single-digit µM[18]
Compound 3kCOX-1single-digit µM[18]
Compound 5lCOX-28.2[19]
Compound 5hCOX-222.6[19]
Compound 5jCOX-211.6[19]
Compound 5kCOX-214.3[19]
Experimental Protocol: COX Inhibition Assay (Colorimetric)

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add 10 µL of the test inhibitor (fluorinated benzoic acid derivative) to the inhibitor wells.

  • Incubate the plate for 5-10 minutes at 25°C or 37°C, depending on the specific kit protocol.[20][21]

  • Initiate the reaction by adding 20 µL of a colorimetric substrate solution followed by 20 µL of arachidonic acid to all wells.[21]

  • Shake the plate for a few seconds and incubate for 5 minutes at 25°C.[21]

  • Read the absorbance at 590 nm using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the inhibitor wells to the control wells (100% initial activity).

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 catalyzed by COX_Enzyme COX-1 / COX-2 COX_Enzyme->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins precursor to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate FBA_NSAID Fluorinated Benzoic Acid Derivative (NSAID) FBA_NSAID->COX_Enzyme inhibits

Inhibition of the Cyclooxygenase (COX) Pathway

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ProInflammatory Pro-inflammatory Stimuli (e.g., TNFα, IL-1) IKK IKK Complex ProInflammatory->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB degrades from NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc translocates to FBA Fluorinated Benzoic Acid Derivative FBA->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes promotes LFA1_ICAM1_Pathway T_Cell T-Cell LFA1 LFA-1 APC Antigen Presenting Cell (APC) ICAM1 ICAM-1 Binding LFA-1/ICAM-1 Binding LFA1->Binding ICAM1->Binding T_Cell_Activation T-Cell Activation & Migration Binding->T_Cell_Activation leads to Inflammation Inflammation T_Cell_Activation->Inflammation promotes Lifitegrast Lifitegrast (Fluorinated Benzoic Acid Derivative) Lifitegrast->Binding blocks

References

Unraveling the Enigma: The Pharmacological Profile of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic Acid Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, the specific mechanism of action, biological targets, and clinical data for the compound 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid remain largely uncharacterized in the public domain.

This compound, identified by its CAS Number 250683-76-2, is commercially available from various chemical suppliers as a research chemical or a potential building block for organic synthesis.[1][2][3][4][5] However, detailed pharmacological studies elucidating its interactions with biological systems are not presently available in published literature.

Data sheets provide basic physicochemical properties such as its molecular formula (C12H15FN2O2) and molecular weight (238.26 g/mol ).[1][3] However, these documents do not contain information regarding its pharmacodynamics or pharmacokinetics. One supplier explicitly states, "No references available," underscoring the scarcity of public research on this molecule.[1]

It is plausible that this compound serves as an intermediate in the synthesis of more complex, potentially proprietary pharmaceutical agents. In such cases, the biological activity of the final product would be extensively studied, while the pharmacological properties of the intermediate itself might not be a primary research focus or publicly disclosed.

For researchers and drug development professionals, the absence of data on the mechanism of action of this compound means that any investigation into its potential therapeutic effects would need to begin with foundational in vitro and in vivo screening to identify its biological targets and characterize its activity. Without this fundamental research, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or signaling pathway diagrams.

Further investigation into patent literature where this compound might be cited as a reactant or intermediate could potentially offer clues to the therapeutic area of interest for which it was synthesized. However, such information would still not constitute a direct elucidation of its own mechanism of action. Therefore, the core pharmacology of this compound awaits dedicated scientific inquiry.

References

Uncharted Territory: The Therapeutic Potential of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic Acid Awaits Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals exploring novel therapeutic agents will find a significant information gap surrounding the biological activity and potential targets of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid (CAS: 250683-76-2). Despite its availability from commercial suppliers and a defined chemical structure, a comprehensive review of scientific literature and biomedical databases reveals a striking absence of published research on its pharmacological properties.

This technical guide aims to provide a framework for initiating research into this compound by highlighting the current void in knowledge and suggesting potential avenues of investigation based on the activities of structurally similar molecules.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of a compound is the first step in any drug discovery pipeline. For this compound, the following information has been established:

PropertyValue
CAS Number 250683-76-2
Molecular Formula C₁₂H₁₅FN₂O₂
Molecular Weight 238.26 g/mol

The Void: Absence of Biological Data

Extensive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, yielded no specific studies detailing the biological evaluation of this compound. Consequently, there is a complete lack of publicly available data on its:

  • Potential Therapeutic Targets: No information exists on its binding affinity to any proteins, enzymes, receptors, or other biological macromolecules.

  • Mechanism of Action: The pathways through which this compound might exert a biological effect are unknown.

  • Pharmacological Effects: There are no reports on its activity in any in vitro or in vivo models of disease.

  • Quantitative Biological Data: Key metrics such as IC₅₀, EC₅₀, or Kᵢ values are not available.

  • Experimental Protocols: No established methodologies for testing the biological activity of this specific compound have been published.

A Glimmer of Potential: Inferences from Structural Analogs

While direct evidence is absent, the chemical structure of this compound provides clues for initial exploratory studies. The presence of a fluorinated benzoic acid moiety and a methylpiperazine group is common in various classes of bioactive molecules.

One structurally related compound, 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid , has been investigated as a tyrosine kinase inhibitor . This suggests that a potential starting point for investigating the target of this compound could be within the broad family of protein kinases.

Furthermore, other derivatives of fluorobenzoic acid have been explored for their antimicrobial properties . This presents another plausible, albeit broad, therapeutic area for initial screening.

Proposed Initial Research Workflow

Given the lack of existing data, a logical first step for researchers interested in this compound would be a broad-based screening approach. The following workflow is proposed:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Identification & Validation cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition (CAS: 250683-76-2) B Broad Kinase Panel Screening A->B Primary Screening C Antimicrobial Susceptibility Testing A->C Primary Screening D Cytotoxicity Assays (e.g., against cancer cell lines) A->D Primary Screening E Identification of Preliminary 'Hits' B->E C->E D->E F Dose-Response Studies (IC50/EC50 Determination) E->F G Target Deconvolution Studies F->G H Signaling Pathway Analysis G->H I In Vivo Model Testing H->I

Figure 1. A proposed experimental workflow for the initial investigation of this compound.

Conclusion

The therapeutic potential of this compound remains an open question for the scientific community. The absence of published research presents a unique opportunity for novel discoveries. Based on the chemical structure and the activity of related compounds, initial investigations targeting protein kinases and antimicrobial activity are logical starting points. The path forward requires a systematic and unbiased screening approach to unlock the potential of this unexplored chemical entity. Researchers embarking on this journey will be charting new territory in the quest for novel therapeutic agents.

Spectroscopic Analysis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid, a compound of interest in medicinal chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this molecule. The information presented herein is compiled from analyses of structurally related compounds and established principles of spectroscopic interpretation.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₅FN₂O₂[1]

  • Molecular Weight: 238.26 g/mol [1]

  • CAS Number: 250683-76-2[1]

Spectroscopic Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses. These predicted values are based on the analysis of similar compounds, including fluorinated benzoic acids and N-arylpiperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.9br s1H-COOH
~7.7dd1HH-6 (ortho to -COOH)
~7.6dd1HH-2 (ortho to -COOH)
~7.1t1HH-5 (meta to -COOH)
~3.2t4HPiperazine (-CH₂-N-Ar)
~2.5t4HPiperazine (-CH₂-N-CH₃)
~2.3s3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~166.5-COOH
~155.0 (d)C-3 (C-F)
~145.0C-4 (C-N)
~128.0C-1
~125.0 (d)C-5
~118.0 (d)C-6
~115.0 (d)C-2
~54.5Piperazine (-CH₂-N-CH₃)
~49.0Piperazine (-CH₂-N-Ar)
~45.5-CH₃

(d) indicates a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
2950-2800MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic acid)[2]
~1610MediumC=C stretch (Aromatic)
~1250StrongC-F stretch
~1220StrongC-N stretch (Aryl-amine)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Ionm/z (calculated)
[M+H]⁺239.1190
[M-H]⁻237.1041
[M-COOH]⁺193.1292

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. Instrument parameters may require optimization for this specific compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 14 ppm.

    • Number of scans: 16.

    • Relaxation delay: 2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024.

    • Relaxation delay: 5 seconds.

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy
  • Sample Preparation: Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition (Positive Ion Mode):

    • Ionization mode: ESI+.

    • Mass range: m/z 50-500.

    • Capillary voltage: 3.5 kV.

    • Fragmentor voltage: 100 V.

  • Data Acquisition (Negative Ion Mode):

    • Ionization mode: ESI-.

    • Mass range: m/z 50-500.

    • Capillary voltage: -3.0 kV.

    • Fragmentor voltage: -100 V.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Methanol/Acetonitrile Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq HRMS (ESI) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z Values) MS_Acq->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information and recommended experimental protocols for determining the solubility and stability of the compound 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid. Due to the limited publicly available quantitative data for this specific molecule, this document focuses on outlining standardized methodologies that are widely accepted in the pharmaceutical industry for characterizing such compounds. These protocols are designed to guide researchers in generating robust and reliable data for formulation development, stability assessment, and regulatory submissions.

Introduction

This compound is a chemical entity of interest in medicinal chemistry and drug discovery. Its structure, featuring a fluorinated benzoic acid moiety and a methylpiperazine group, suggests potential applications as a scaffold in the design of novel therapeutic agents. An understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a drug candidate. This guide aims to provide a framework for the systematic evaluation of these critical attributes.

Physicochemical Properties

Currently, there is a scarcity of publicly available, experimentally determined quantitative data for the solubility and stability of this compound. The table below summarizes the basic information that has been compiled from various chemical supplier datasheets.

PropertyValueSource
Molecular Formula C₁₂H₁₅FN₂O₂United States Biological[1], ChemUniverse[2]
Molecular Weight 238.26 g/mol United States Biological[1], ChemUniverse[2]
CAS Number 250683-76-2United States Biological[1], ChemUniverse[2]
Recommended Storage -20°CUnited States Biological[1]

Experimental Protocols for Solubility Determination

To ascertain the solubility profile of this compound, a series of standardized experiments should be conducted. The following protocols are recommended.

Thermodynamic Solubility in Aqueous and Organic Solvents

Objective: To determine the equilibrium solubility of the compound in various solvents at different temperatures.

Methodology:

  • Solvent Selection: A range of pharmaceutically relevant solvents should be chosen, including but not limited to:

    • Purified Water

    • pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)

    • 0.9% Saline

    • Ethanol

    • Methanol

    • Acetonitrile

    • Propylene Glycol

    • Polyethylene Glycol 400 (PEG 400)

    • Dimethyl Sulfoxide (DMSO)

  • Equilibration: An excess amount of the solid compound is added to a known volume of each solvent in sealed vials. The vials are then agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) until equilibrium is reached. The time to reach equilibrium should be predetermined by sampling at various time points until the concentration of the dissolved compound remains constant.

  • Sample Preparation: Once equilibrium is achieved, the suspensions are filtered through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove undissolved solids.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standards of known concentrations.

  • Data Reporting: Solubility is reported in units of mg/mL or µg/mL.

G Workflow for Thermodynamic Solubility Determination A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 25°C, 37°C) A->B Agitation C Filter to remove undissolved solids B->C Equilibrium reached D Quantify concentration by HPLC C->D E Report solubility (mg/mL) D->E

Workflow for Thermodynamic Solubility Determination

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: The stock solution is subjected to the following stress conditions in parallel experiments:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: The solid compound is stored at 80°C for 48 hours. A solution is also heated at 60°C for 24 hours.

    • Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample is kept in the dark.

  • Sample Analysis: After the specified exposure time, the samples are neutralized (if necessary) and diluted to a suitable concentration. The samples are then analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.

  • Mass Balance Calculation: The results should be used to calculate a mass balance to ensure that all degradation products have been accounted for.

G Forced Degradation Study Workflow cluster_stress Stress Conditions A Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Analyze by Stability-Indicating HPLC/LC-MS A->Analysis B Base Hydrolysis (0.1 M NaOH, 60°C) B->Analysis C Oxidation (3% H₂O₂, RT) C->Analysis D Thermal (Solid & Solution, 60-80°C) D->Analysis E Photolytic (ICH Q1B) E->Analysis Start Compound Solution/Solid Start->A Start->B Start->C Start->D Start->E End Identify Degradants & Establish Degradation Pathway Analysis->End

Forced Degradation Study Workflow
pH-Rate Profile

Objective: To determine the stability of the compound across a range of pH values.

Methodology:

  • Buffer Preparation: A series of buffers covering a wide pH range (e.g., pH 1 to 13) are prepared.

  • Incubation: The compound is dissolved in each buffer and incubated at a constant temperature (e.g., 50°C).

  • Time-Point Analysis: Aliquots are withdrawn at various time points and analyzed by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: The degradation rate constant (k) at each pH is determined by plotting the natural logarithm of the concentration versus time. A plot of log(k) versus pH provides the pH-rate profile.

Potential Signaling Pathways and Biological Context

As of the date of this document, there is no specific information in the public domain linking this compound to any particular signaling pathways or biological targets. The structural motifs present in the molecule, such as the fluorinated phenyl ring and the piperazine group, are common in compounds targeting a wide range of receptors and enzymes. Further biological screening and target identification studies are required to elucidate its mechanism of action.

Conclusion

References

In-Depth Technical Guide: 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic Acid Structural Analogs and Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of small molecule kinase inhibitors that target specific signaling pathways implicated in cancer cell proliferation and survival. The 3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a key building block for a variety of potent kinase inhibitors. The strategic incorporation of a fluorine atom and a methylpiperazine moiety can significantly influence the physicochemical and pharmacological properties of the resulting compounds, including their metabolic stability, target binding affinity, and cellular permeability.

This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of structural analogs and derivatives of this compound. It details experimental protocols for their synthesis and biological evaluation and visualizes the key signaling pathways they modulate. This document is intended to be a valuable resource for researchers and drug development professionals working in the field of kinase inhibitor discovery.

Synthesis of the Core Scaffold and its Analogs

The synthesis of the this compound core and its derivatives typically involves a nucleophilic aromatic substitution reaction followed by functional group manipulations. A common precursor is 3,4-difluorobenzaldehyde, which can be reacted with 1-methylpiperazine to introduce the piperazine moiety. The aldehyde can then be oxidized to the corresponding benzoic acid. Amide derivatives are subsequently synthesized through standard coupling reactions.

Experimental Protocol: Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde

This protocol is adapted from the literature for the synthesis of a key precursor to the benzoic acid scaffold.[1]

Materials:

  • 3,4-Difluorobenzaldehyde

  • 1-Methylpiperazine

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate - K2CO3)

Procedure:

  • To a solution of 3,4-difluorobenzaldehyde in DMF, add 1-methylpiperazine and potassium carbonate.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde.

Experimental Protocol: Synthesis of Amide Derivatives

This generalized protocol describes the coupling of the benzoic acid core with various amines to generate a library of amide derivatives.

Materials:

  • This compound

  • Amine of interest

  • Coupling agent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base (e.g., DIPEA - N,N-Diisopropylethylamine)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • Dissolve this compound in DMF.

  • Add the desired amine, HATU, and DIPEA to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting amide derivative by column chromatography or preparative HPLC.

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, particularly those involved in cancer progression such as FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1] The SAR studies reveal that modifications to the core structure can have a profound impact on potency and selectivity.

Quantitative Data on Kinase Inhibition

The following tables summarize the quantitative biological data for a series of imidazo[4,5-b]pyridine-based kinase inhibitors incorporating the 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl moiety.

Table 1: Kinase Dissociation Constants (Kd) of Imidazo[4,5-b]pyridine Derivatives

Compound IDR GroupAurora-A Kd (nM)Aurora-B Kd (nM)FLT3 Kd (nM)FLT3-ITD Kd (nM)FLT3(D835Y) Kd (nM)
27e 6-Cl, 7-(4-(4-chlorobenzyl)piperazin-1-yl), 2-(1,3-dimethyl-1H-pyrazol-4-yl)7.5486.23814

Data extracted from Currie et al., 2012.[1]

Table 2: hERG Inhibition Data for Imidazo[4,5-b]pyridine Derivatives

Compound IDR GrouphERG IC50 (µM)
27b 1,2,4-oxadiazole analog11.0
27c 1,2,4-oxadiazole analog9.5

Data extracted from Currie et al., 2012.[1]

Key Signaling Pathways

The primary targets of many derivatives of this compound are FLT3 and Aurora kinases, both of which are critical regulators of cell cycle and proliferation.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes constitutively active, leading to uncontrolled proliferation of hematopoietic cells, a hallmark of acute myeloid leukemia (AML). Inhibition of FLT3 blocks downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, thereby inducing apoptosis in cancer cells.

FLT3_Signaling_Pathway FLT3 FLT3-ITD PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor 3-Fluoro-4-(4-methylpiperazin-1-yl) benzoic acid derivative Inhibitor->FLT3 Aurora_Kinase_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase AuroraA Aurora A Prophase->AuroraA Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Metaphase->AuroraB Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->AuroraB Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Alignment & Segregation AuroraB->Chromosome Cytokinesis_Process Cytokinesis AuroraB->Cytokinesis_Process Mitotic_Arrest Mitotic Arrest & Apoptosis Centrosome->Mitotic_Arrest Chromosome->Mitotic_Arrest Cytokinesis_Process->Mitotic_Arrest Inhibitor 3-Fluoro-4-(4-methylpiperazin-1-yl) benzoic acid derivative Inhibitor->AuroraA Inhibitor->AuroraB

References

An In-depth Technical Guide to 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid, a fluorinated derivative of a key building block in medicinal chemistry. While the history of its specific discovery is not extensively documented in publicly available literature, its synthesis and chemical properties are of significant interest. This document details the probable synthetic route, based on established chemical principles and analogous reactions, and presents its physicochemical data. Furthermore, it explores the broader context of fluorinated benzoic acid derivatives and their role in drug discovery.

Introduction

This compound is a halogenated aromatic carboxylic acid containing a methylpiperazine moiety. Its structural similarity to 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, a crucial intermediate in the synthesis of the landmark anticancer drug Imatinib, suggests its potential as a building block in the development of novel therapeutic agents. The introduction of a fluorine atom onto the benzene ring can significantly alter the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive modification for medicinal chemists.

While this compound is commercially available, indicating its use in research and development, specific details regarding its initial discovery and dedicated biological activity studies are not readily found in peer-reviewed journals or patent literature. This guide, therefore, focuses on its synthesis, chemical characteristics, and the potential applications inferred from the activities of structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 250683-76-2
Molecular Formula C₁₂H₁₅FN₂O₂
Molecular Weight 238.26 g/mol
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in organic solvents such as DMSO and methanol
Purity Commercially available up to >97%

Synthesis

The most probable and industrially scalable method for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide or other suitable leaving group from an aromatic ring by a nucleophile.

The logical starting materials for this synthesis are a di-substituted benzoic acid derivative and N-methylpiperazine. A likely precursor is 3,4-difluorobenzoic acid . In this scenario, the fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effects of both the adjacent fluorine atom at the 3-position and the carboxylic acid group.

Proposed Synthetic Pathway

Synthetic_Pathway start 3,4-Difluorobenzoic Acid + N-Methylpiperazine intermediate Nucleophilic Aromatic Substitution (SNAr) start->intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMSO, DMF) Heat product This compound intermediate->product

Caption: Proposed synthesis of the target compound via SNAr.

Detailed Experimental Protocol (Hypothetical)

While a specific protocol for this exact compound is not detailed in the literature, the following is a representative procedure based on the synthesis of analogous compounds.

Materials:

  • 3,4-Difluorobenzoic acid (1.0 eq)

  • N-Methylpiperazine (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 eq)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent

Procedure:

  • To a solution of 3,4-difluorobenzoic acid in DMSO, add N-methylpiperazine and potassium carbonate.

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for Synthesis and Purification

Experimental_Workflow start Combine Reactants: 3,4-Difluorobenzoic Acid, N-Methylpiperazine, Base, Solvent reaction Heat Reaction Mixture (e.g., 80-120 °C) start->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Quench with Water and Acidify monitoring->workup Upon Completion filtration Filter and Wash Solid workup->filtration drying Dry Under Vacuum filtration->drying purification Recrystallization drying->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis and purification.

Historical Context and Potential Applications

A thorough search of scientific databases and patent literature did not reveal a specific "discovery" paper or patent for this compound. It is likely that this compound was synthesized as part of a larger library of compounds for a screening campaign or as a building block for more complex molecules.

The structural similarity to a key Imatinib intermediate suggests that this fluorinated analogue may have been investigated in the context of developing new kinase inhibitors. The introduction of fluorine can modulate a molecule's binding affinity to its target protein and improve its metabolic stability, both desirable properties in drug candidates.

Furthermore, derivatives of fluorobenzoic acid are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. It is plausible that this compound was synthesized to explore these potential therapeutic applications.

Conclusion

This compound is a readily accessible chemical entity with potential applications in medicinal chemistry and drug discovery. While its own history and biological profile are not well-documented, its synthesis is straightforward, likely proceeding through a nucleophilic aromatic substitution reaction. The presence of the fluorine atom and the methylpiperazine moiety makes it a valuable scaffold for the synthesis of novel compounds with potentially enhanced pharmacological properties. Further research is warranted to fully elucidate the biological activities of this compound and its derivatives.

Methodological & Application

Application Notes and Protocols for the Use of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid and its derivatives are key building blocks in the synthesis of potent kinase inhibitors. The presence of the fluorinated phenyl ring coupled with the methylpiperazine moiety offers a versatile scaffold for developing targeted therapies against various cancers. This document provides detailed application notes and experimental protocols for the synthesis of a dual FMS-like tyrosine kinase 3 (FLT3) and Aurora kinase inhibitor based on an imidazo[4,5-b]pyridine core, utilizing a derivative of the title compound.

The strategic incorporation of the 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl moiety has been shown to contribute significantly to the binding affinity and selectivity of kinase inhibitors. This is exemplified in a series of imidazo[4,5-b]pyridine-based inhibitors, where these structural features are crucial for potent inhibition of both wild-type and mutated forms of FLT3, as well as Aurora kinases, which are key regulators of mitosis.[1][2][3] Constitutive activation of FLT3 is a common driver in Acute Myeloid Leukemia (AML), making it a prime therapeutic target.[4][5][6] Aurora kinases are also frequently overexpressed in various cancers and their inhibition can lead to mitotic arrest and apoptosis.[7][8]

Data Presentation

The following table summarizes the inhibitory activity of a representative imidazo[4,5-b]pyridine-based kinase inhibitor, Compound 1 , which incorporates the 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl moiety. The data is presented as dissociation constants (Kd), which are indicative of the binding affinity of the inhibitor to its target kinases.

CompoundTarget KinaseKd (nM)Reference
1 FLT36.2[1]
FLT3-ITD38[1]
Aurora-A7.5[1]
Aurora-B48[1]

Experimental Protocols

The synthesis of the target kinase inhibitor involves a two-step process: first, the preparation of the key intermediate, 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde, followed by its condensation with an amino-nitropyridine derivative to construct the final imidazo[4,5-b]pyridine scaffold.

Step 1: Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde

This protocol describes the nucleophilic aromatic substitution reaction to synthesize the key benzaldehyde intermediate.

Materials:

  • 3,4-Difluorobenzaldehyde

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in DMSO, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde as a solid.

Step 2: Synthesis of the Imidazo[4,5-b]pyridine-based Kinase Inhibitor (Compound 1)

This protocol outlines the reductive cyclization reaction to form the final kinase inhibitor.

Materials:

  • 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde (from Step 1)

  • 6-chloro-N1-(4-(4-chlorobenzyl)piperazin-1-yl)-2-nitropyridine-3,4-diamine (Intermediate 7 )[1]

  • Sodium Dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF)

  • Water

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve the amino-nitropyridine intermediate 7 (1.0 eq) and 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde (1.2 eq) in a mixture of DMF and water (4:1).

  • Add sodium dithionite (4.0 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 3-5 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold methanol.

  • Dry the solid under vacuum to yield the final kinase inhibitor, Compound 1 . Further purification can be achieved by recrystallization or column chromatography if necessary.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Aldehyde Intermediate cluster_step2 Step 2: Kinase Inhibitor Synthesis start1 3,4-Difluorobenzaldehyde + 1-Methylpiperazine reagents1 K₂CO₃, DMSO 80-90 °C, 4-6h start1->reagents1 product1 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde reagents1->product1 start2 Aldehyde Intermediate + Amino-nitropyridine (7) product1->start2 Key Intermediate reagents2 Na₂S₂O₄, DMF/H₂O 80 °C, 3-5h start2->reagents2 product2 Imidazo[4,5-b]pyridine Kinase Inhibitor (Compound 1) reagents2->product2

Caption: Synthetic workflow for the preparation of a dual FLT3/Aurora kinase inhibitor.

signaling_pathway cluster_flt3 FLT3 Signaling Pathway (in AML) cluster_aurora Aurora Kinase Signaling Pathway (in Mitosis) FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-type or ITD mutant) FLT3_Ligand->FLT3_Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3_Receptor->RAS_RAF_MEK_ERK STAT5 STAT5 Pathway FLT3_Receptor->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitotic_Progression Correct Mitotic Progression Centrosome_Separation->Mitotic_Progression Spindle_Assembly->Mitotic_Progression Cytokinesis->Mitotic_Progression Inhibitor Imidazo[4,5-b]pyridine Inhibitor (Compound 1) Inhibitor->FLT3_Receptor Inhibition Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition

Caption: Inhibition of FLT3 and Aurora kinase signaling pathways by the synthesized inhibitor.

References

Application Notes and Protocols for the Synthesis of a Key Imatinib Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its synthesis involves the strategic assembly of a substituted pyrimidine core with aniline and benzamide moieties. A critical intermediate in a widely employed synthetic route is N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine . This document provides a detailed protocol for the synthesis of this key intermediate, starting from a benzoic acid derivative, specifically 2-methyl-5-nitroaniline, which can be conceptually derived from 2-methyl-5-nitrobenzoic acid.

The overall synthetic strategy involves three main stages:

  • Guanidine Formation: Conversion of 2-methyl-5-nitroaniline to its corresponding guanidine nitrate salt.

  • Pyrimidine Ring Cyclization: Reaction of the guanidine derivative with an enaminone, 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (formed from 3-acetylpyridine), to construct the central pyrimidine ring.[1]

  • Nitro Group Reduction: Reduction of the nitro group on the phenyl ring to an amine, yielding the target intermediate.

This application note provides detailed experimental procedures, tabulated quantitative data from representative synthetic examples, and a visual workflow to guide researchers in the successful synthesis of this crucial imatinib intermediate.

Data Presentation

The following tables summarize quantitative data for the key steps in the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

Table 1: Synthesis of 2-Methyl-5-nitrophenylguanidine Nitrate

ParameterValueReference
Starting Material2-Methyl-5-nitroaniline
Reagents50% Cyanamide (NH2CN), Ethanol, Concentrated Hydrochloric Acid, Concentrated Nitric Acid (HNO3)
Reaction Temperature70°C (reflux)
Reaction Time3 hours (reflux)
Yield87.07%
AppearanceYellow-white solid

Table 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

ParameterValueReference
Starting Materials2-Methyl-5-nitrophenylguanidine nitrate, 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one
ReagentsEthanol, Potassium Hydroxide (KOH)
Reaction ConditionReflux
Reaction Time18 hours
Yield86.87%
AppearanceYellow-white solid

Table 3: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

ParameterValueReference
Starting MaterialN-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine[2]
Reducing Agent System10% Pd/C, Ammonium formate, Formic acid, Anhydrous sodium sulphate[2]
SolventEthyl acetate[2]
Reaction ConditionReflux[2]
Reaction Time2 hours[2]
Yield>90%[2]
Purity (by HPLC)>99.5%[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-nitrophenylguanidine Nitrate

This protocol describes the conversion of 2-methyl-5-nitroaniline to its guanidine nitrate salt.

Materials:

  • 2-Methyl-5-nitroaniline

  • 50% Aqueous Cyanamide (NH2CN)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Nitric Acid (HNO3)

  • Three-necked flask

  • Stirrer

  • Heating mantle

  • Condenser

Procedure:

  • To a three-necked flask, add 121.72 g of 2-methyl-5-nitroaniline, 100.8 g of 50% aqueous cyanamide, and 160 ml of ethanol.

  • Stir the mixture and heat to 70°C.

  • Slowly add 118 ml of concentrated hydrochloric acid dropwise into the flask.

  • After the addition is complete, reflux the mixture for 3 hours.

  • Cool the reaction mixture to 45°C.

  • Add 50 ml of concentrated nitric acid and continue to stir for approximately 1 minute.

  • Allow the mixture to stand, cool, and crystallize.

  • Filter the resulting solid using suction filtration.

  • Wash the filter cake with 150 ml of ethanol.

  • Dry the solid to obtain 2-methyl-5-nitrophenylguanidine nitrate (expected yield: ~179.16 g, 87.07%).

Protocol 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

This protocol details the cyclization reaction to form the pyrimidine ring.

Materials:

  • 2-Methyl-5-nitrophenylguanidine nitrate

  • 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Three-necked flask

  • Stirrer

  • Heating mantle

  • Condenser

Procedure:

  • In a three-necked flask, dissolve 52.8 g of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in 300 ml of ethanol with stirring until complete dissolution.

  • Add 77.16 g of 2-methyl-5-nitrophenylguanidine nitrate to the solution.

  • Add 19.44 g of KOH.

  • Heat the reaction mixture to reflux and maintain for 18 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid using suction filtration.

  • Wash the filter cake with 50 ml of isopropanol, followed by water until the filtrate is neutral and colorless.

  • Dry the solid to obtain N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine as a yellow-white solid (expected yield: ~80.01 g, 86.87%).

Protocol 3: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

This protocol describes the final reduction step to yield the target intermediate.

Materials:

  • N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl acetate

  • Formic acid

  • Ammonium formate

  • Anhydrous sodium sulphate

  • Four-necked flask

  • Stirrer

  • Heating mantle

  • Condenser

Procedure:

  • In a 250 ml four-necked flask, add 5 g of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and 0.5 g of 10% Pd/C.[2]

  • Add 150 ml of ethyl acetate to the flask.[2]

  • While stirring, add 1.3 ml of formic acid, 1.8 g of ammonium formate, and 2.5 g of anhydrous sodium sulphate.[2]

  • Heat the mixture to reflux and maintain for 2 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.[2]

  • Filter the mixture to recover the palladium on carbon catalyst.

  • Wash the filtrate with water (2 x 100 ml).[2]

  • Collect the organic layer and dry it over anhydrous sodium sulphate.

  • Remove the solvent under reduced pressure to obtain N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of the key imatinib intermediate.

G cluster_0 Step 1: Guanidine Formation cluster_1 Step 2: Pyrimidine Ring Cyclization cluster_2 Step 3: Nitro Group Reduction A 2-Methyl-5-nitroaniline B Reagents: - 50% NH2CN - Ethanol - Conc. HCl A->B C Reflux at 70°C for 3h B->C D Add Conc. HNO3 C->D E 2-Methyl-5-nitrophenylguanidine Nitrate D->E G Reagents: - Ethanol - KOH E->G F 3-Dimethylamino-1-(3-pyridyl) -2-propen-1-one F->G H Reflux for 18h G->H I N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine H->I J Reducing Agents: - 10% Pd/C - Ammonium formate - Formic acid I->J K Solvent: - Ethyl acetate J->K L Reflux for 2h K->L M N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine (Key Intermediate) L->M

Caption: Synthetic workflow for the imatinib intermediate.

References

Application Notes and Protocols for N-Arylation with 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the N-arylation of aryl halides with 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid, a versatile building block in the synthesis of pharmacologically active compounds. The N-aryl piperazine motif is a common scaffold in molecules targeting a range of conditions, including cancer and central nervous system disorders.[1][2][3][4] The Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for this transformation.[5][6][7][8]

Reaction Scheme

The general scheme for the Buchwald-Hartwig N-arylation of an aryl halide with this compound is depicted below. This reaction couples the secondary amine of the piperazine ring with an aryl halide to form the desired N-aryl piperazine derivative.

General Reaction: Ar-X + this compound → N-Aryl-4-(2-fluoro-4-carboxyphenyl)-1-methylpiperazine + HX (where Ar = aryl group, X = Br, I, or Cl)

Quantitative Data Summary

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of various aryl halides with piperazine derivatives, providing an expected range of conditions and yields for the N-arylation with this compound.

Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneN-Boc-piperazinePd₂(dba)₃ (2)XantPhos (4)NaOt-BuToluene1001292
4-ChlorotolueneMorpholine(SIPr)Pd(methallyl)Cl (3)-NaOt-BuToluene1000.195
4-BromoanisoleMorpholine(SIPr)Pd(methallyl)Cl (3)-NaOt-BuToluene1000.190
1-Bromo-4-(trifluoromethyl)benzeneN-Boc-piperazinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1101688
2-BromopyridineN-Boc-piperazinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1002475

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol details a general procedure for the palladium-catalyzed N-arylation of an aryl halide with this compound.

Materials:
  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XantPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk tube)

Procedure:
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (1.4 equiv), the palladium catalyst (2 mol%), and the ligand (4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) to the Schlenk tube via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl derivative.

Visualizations

Experimental Workflow

G reagents Combine Reactants: Aryl Halide, Benzoic Acid Derivative, Pd Catalyst, Ligand, Base inert Establish Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir Reaction Mixture (80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Reaction Work-up: Cool, Dilute, Wash monitor->workup purify Purification: Column Chromatography workup->purify product Isolated N-Aryl Product purify->product

Caption: Flowchart of the Buchwald-Hartwig N-arylation procedure.

Relevant Signaling Pathway: mTOR

Arylpiperazine derivatives have been investigated as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[9][10][11][12][13]

mTOR_Pathway GF Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/TSC2 Akt->TSC inhibits Rheb_GTP Rheb-GTP TSC->Rheb_GTP promotes GTP hydrolysis Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth _4EBP1->Protein_Synth inhibits translation (when unphosphorylated) Arylpiperazine Arylpiperazine Derivative (Potential Inhibitor) Arylpiperazine->mTORC1 inhibits

Caption: Simplified diagram of the mTOR signaling pathway.

References

Application Notes and Protocols: 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid is a versatile, fluorinated aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including a fluorine atom which can enhance metabolic stability and binding affinity, a basic methylpiperazine moiety that can improve solubility and target engagement, and a carboxylic acid handle for diverse chemical modifications, make it an attractive scaffold for the design and synthesis of novel therapeutic agents. This document provides detailed application notes on its use in the development of kinase inhibitors and protocols for its synthesis and incorporation into lead compounds.

Applications in Kinase Inhibitor Development

The 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl moiety is a key pharmacophore in a variety of potent and selective kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. This building block has been successfully incorporated into inhibitors targeting several important kinases, including FLT3, Aurora Kinase, BCR-ABL, and mTOR.

FLT3 and Aurora Kinase Inhibition in Acute Myeloid Leukemia (AML)

Derivatives of this compound have been investigated as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, both of which are therapeutic targets in AML. The 4-(4-methylpiperazin-1-yl)phenyl group often serves as a key binding element in the ATP-binding pocket of these kinases.

BCR-ABL Inhibition in Chronic Myeloid Leukemia (CML)

This building block is also utilized in the synthesis of potent pan-inhibitors of the BCR-ABL kinase, including the challenging T315I mutant which confers resistance to many existing therapies for CML. The presence of the fluorinated methylpiperazinylphenyl group can contribute to overcoming resistance mechanisms.

mTOR Inhibition in Cancer

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation and a validated target in oncology. This compound has been used as a starting material for the development of selective mTOR inhibitors.

Data Presentation: Biological Activity of Derivatives

The following tables summarize the in vitro activity of various kinase inhibitors incorporating the 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl moiety.

Table 1: Aurora Kinase and FLT3 Inhibition

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (nM)Reference
21a Aurora-A-SW620Potent[1]
21i Aurora-A-SW620Less Potent than 21a[1]
22d Aurora-APotentSW620Potent[1]
27a Aurora-AMore Potent than 22dSW620More Potent than 22d[1]
27b Aurora-ALess Potent than 22dSW620Less Potent than 22d[1]
27c Aurora-ALess Potent than 22dSW620Less Potent than 22d[1]

Table 2: BCR-ABL Kinase Inhibition

Compound IDTargetIC50 (nM)Cell LineCellular IC50 (nM)Reference
3a-P1 BCR-ABL-K5620.4
3a-P1 BCR-ABL-Ku8120.1
3a-P1 BCR-ABL (T315I)-BaF34.7
3a-P2 BCR-ABL-K562Less potent than 3a-P1

Table 3: mTOR Kinase Inhibition

Compound IDTargetBiochemical IC50 (nM)Cell LineCellular EC50 (nM)PI3K Selectivity (fold vs mTOR)Reference
Torin1 (26) mTORC1-MEFs2>1000[1]
Torin1 (26) mTORC2-MEFs10>1000[1]
Compound 7 mTORC15.4-3>100[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound via nucleophilic aromatic substitution.

Materials:

  • 3,4-Difluorobenzoic acid

  • 1-Methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3,4-difluorobenzoic acid (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (2.5 eq).

  • Add DMSO as the solvent and heat the reaction mixture to 120 °C.

  • Stir the reaction mixture at this temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH ~6 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: General Amide Coupling for Kinase Inhibitor Synthesis

This protocol outlines a standard procedure for coupling this compound with a primary or secondary amine to form an amide bond, a common linkage in kinase inhibitors.

Materials:

  • This compound

  • Amine of interest (1.1 eq)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine of interest (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Synthesis of Building Block cluster_coupling Amide Coupling cluster_testing Biological Evaluation start 3,4-Difluorobenzoic Acid + 1-Methylpiperazine reaction Nucleophilic Aromatic Substitution start->reaction product This compound reaction->product coupling_reagent HATU, DIPEA product->coupling_reagent amine Amine Moiety amine->coupling_reagent final_product Kinase Inhibitor coupling_reagent->final_product biochemical_assay Biochemical Kinase Assay (IC50 determination) final_product->biochemical_assay cellular_assay Cell-based Proliferation Assay (EC50 determination) final_product->cellular_assay

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.

BCR_ABL_pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor BCR-ABL Inhibitor (Derived from Building Block) Inhibitor->BCR_ABL Inhibition

Caption: Simplified BCR-ABL signaling pathway and the point of inhibitor intervention.

mTOR_pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Inhibitor mTOR Inhibitor (Derived from Building Block) S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Protein Synthesis & Cell Growth S6K1->Translation Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibitor intervention.

References

Application Notes and Protocols for the Quantification of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. The methodologies described are based on established principles for the analysis of similar small molecules and provide a strong foundation for method development and validation.

Analytical Techniques

The primary recommended techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is particularly suited for complex matrices and when high sensitivity is required.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in bulk drug substances and simple formulations.

a. Experimental Protocol: HPLC-UV

i. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

ii. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic acid in Water (e.g., 30:70 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)

iii. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

b. Data Presentation: HPLC-UV

ParameterResult
Linearity (R²)> 0.999
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Retention Time~ 4.5 min

c. Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions hplc HPLC System prep_std->hplc prep_sample Prepare Sample Solutions prep_sample->hplc detector UV Detector hplc->detector Separation chromatogram Obtain Chromatogram detector->chromatogram quantify Quantify Analyte chromatogram->quantify

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying this compound in complex biological matrices such as plasma or tissue homogenates.

a. Experimental Protocol: LC-MS/MS

i. Instrumentation:

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

ii. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

iii. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 239.1 (corresponding to [M+H]⁺ of this compound, C12H15FN2O2, MW: 238.26)[1]

  • Product Ions (Q3): To be determined by infusion of a standard solution. Example transitions could be m/z 239.1 -> 195.1 (loss of COOH) and m/z 239.1 -> 135.1 (fragmentation of the piperazine ring).

  • Collision Energy and other MS parameters: To be optimized for the specific instrument and analyte.

iv. Sample Preparation (for Plasma Samples):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Inject into the LC-MS/MS system.

b. Data Presentation: LC-MS/MS

ParameterResult
Linearity (R²)> 0.995
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Matrix EffectMinimal

c. Experimental Workflow: LC-MS/MS Bioanalysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample precip Protein Precipitation sample->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms mrm MRM Data Acquisition lcms->mrm quantify Quantification mrm->quantify

Caption: Bioanalytical workflow for LC-MS/MS.

Signaling Pathways and Logical Relationships

While a specific signaling pathway for this compound is not defined in the provided context, the analytical process itself follows a logical progression. The choice of analytical technique is often dictated by the sample matrix and the required sensitivity, which is a key decision point in the drug development process.

Logical_Relationship cluster_drug_dev Drug Development Stage cluster_decision Analytical Method Selection cluster_method Quantitative Method bulk Bulk Substance / Formulation decision Sensitivity & Matrix Complexity bulk->decision bio Biological Matrix (e.g., Plasma) bio->decision hplc HPLC-UV decision->hplc Low lcms LC-MS/MS decision->lcms High

Caption: Method selection logic.

Disclaimer

The protocols and data presented in these application notes are intended as a guide and starting point for method development. All analytical methods must be fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA) to ensure their accuracy, precision, and reliability for their intended purpose. The specific parameters, especially for mass spectrometry, will require optimization on the instrument used.

References

Application Notes and Protocols for 3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid is a synthetic organic compound with potential applications in biomedical research and drug discovery. Its chemical structure, featuring a fluorinated benzoic acid core and a methylpiperazine moiety, suggests potential interactions with various biological targets. This document provides detailed protocols for in vitro assays to characterize the biological activity of this compound. The protocols outlined are foundational methods for determining its potential as a kinase inhibitor and its effect on cell viability.

Chemical Information

PropertyValue
IUPAC Name This compound
CAS Number 250683-76-2[1][2]
Molecular Formula C₁₂H₁₅FN₂O₂[1][2]
Molecular Weight 238.26 g/mol [1][2]
Purity >97%
Storage Store at -20°C[1]

Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)

Due to structural similarities with known kinase inhibitors, a plausible hypothesis is that this compound may exhibit inhibitory activity against protein kinases. For the purpose of these application notes, we will use the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer, as a hypothetical target. The following protocols are designed to test this hypothesis.

Protocol 1: In Vitro EGFR Kinase Activity Assay

This protocol describes a luminescent-based assay to measure the inhibitory effect of this compound on EGFR kinase activity. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • This compound

  • Recombinant human EGFR kinase enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_compound Prepare serial dilutions of This compound add_compound Add compound dilutions to 384-well plate prep_compound->add_compound prep_enzyme Dilute EGFR enzyme in kinase buffer add_enzyme Add diluted EGFR enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ATP mix in kinase buffer initiate_reaction Initiate reaction by adding Substrate/ATP mix prep_substrate->initiate_reaction add_compound->add_enzyme add_enzyme->initiate_reaction incubate_reaction Incubate at 30°C for 60 min initiate_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate at RT for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT for 30 min add_detection->incubate_detection read_luminescence Read luminescence incubate_detection->read_luminescence

EGFR Kinase Assay Workflow

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in kinase assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted compound or control inhibitor to the wells of a 384-well plate.

    • Include "no inhibitor" (positive control) and "no enzyme" (blank) controls containing only assay buffer and DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of diluted EGFR enzyme (e.g., 5 ng/µL) to each well, except for the "no enzyme" blank.

    • Initiate the reaction by adding 5 µL of a solution containing the Poly(Glu, Tyr) substrate (e.g., 0.2 mg/mL) and ATP (e.g., 10 µM) in kinase assay buffer. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete unused ATP.[3]

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[3]

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the blank control values from all other readings.

    • Plot the percent inhibition (relative to the positive control) against the logarithm of the compound's concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Hypothetical Data Presentation:

CompoundTargetIC₅₀ (nM)
This compoundEGFR150
Reference Inhibitor (e.g., Gefitinib)EGFR25

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation and viability of a cancer cell line overexpressing EGFR, such as A431. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Materials:

  • This compound

  • A431 human epidermoid carcinoma cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[6][7]

  • Sterile 96-well clear-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm.[4]

Hypothesized Signaling Pathway Inhibition:

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Compound 3-Fluoro-4-(4-methylpiperazin-1-YL) benzoic acid Compound->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Hypothesized EGFR Pathway Inhibition

Procedure:

  • Cell Seeding:

    • Harvest and count A431 cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium at 2X the final desired concentrations.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., 0.1% DMSO) and "no cell" blank controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 4 hours at 37°C, protected from light, until purple formazan crystals are visible.[6]

    • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[7]

    • Incubate for an additional 4 hours at 37°C or overnight in a humidified atmosphere.[6]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the "no cell" blank wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value using a non-linear regression curve fit.

Hypothetical Data Presentation:

CompoundCell LineGI₅₀ (µM)
This compoundA4315.2
Reference Inhibitor (e.g., Gefitinib)A4310.8

Disclaimer

The protocols and data presented in these application notes are for illustrative purposes only, based on the chemical structure of this compound. The actual biological activity and target profile of this compound must be determined through experimental validation. Researchers should optimize these protocols based on their specific experimental setup and reagents.

References

Application Note: Derivatization of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid is a versatile synthetic building block with potential applications in drug discovery and development. Its structure, featuring a fluorinated phenyl ring, a piperazine moiety, and a carboxylic acid handle, makes it an attractive scaffold for the generation of diverse chemical libraries. The fluorine atom can enhance metabolic stability and binding affinity, while the methylpiperazine group can improve solubility and pharmacokinetic properties. The carboxylic acid functional group serves as a convenient point for derivatization, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of amides and esters. This application note provides detailed protocols for the derivatization of this compound and outlines a general workflow for subsequent biological screening.

Materials and Methods

Materials
  • This compound (CAS: 250683-76-2)[1][2]

  • Various primary and secondary amines (e.g., benzylamine, aniline, morpholine)

  • Various alcohols (e.g., methanol, ethanol, isopropanol)

  • Amide coupling reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Esterification reagents:

    • Thionyl chloride (SOCl₂)

    • Sulfuric acid (H₂SO₄)

  • Bases:

    • N,N-Diisopropylethylamine (DIPEA)

    • Triethylamine (TEA)

    • 4-Dimethylaminopyridine (DMAP)

  • Solvents:

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Ethanol (EtOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis via EDC/HOBt Coupling

This protocol describes a common and effective method for the synthesis of amide derivatives from this compound.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Activation: To the solution, add HOBt (1.2 eq.) and EDC (1.2 eq.). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) and DIPEA (2.0 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/MeOH gradient).

Protocol 2: General Procedure for Ester Synthesis via Acyl Chloride

This two-step protocol is suitable for the synthesis of a variety of ester derivatives.

  • Acyl Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq.) in anhydrous DCM. Add oxalyl chloride (2.0 eq.) or thionyl chloride (2.0 eq.) dropwise at 0 °C, followed by a catalytic amount of DMF. Allow the mixture to warm to room temperature and stir for 2-4 hours. The completion of the reaction can be monitored by the cessation of gas evolution.

  • Esterification: Remove the excess oxalyl chloride/thionyl chloride and solvent under reduced pressure. Dissolve the resulting crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired alcohol (1.5 eq.) and triethylamine (2.0 eq.) in anhydrous DCM. Add the acyl chloride solution dropwise to the alcohol solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of this compound based on the protocols described above.

Table 1: Synthesis of Amide Derivatives

AmineCoupling ReagentBaseSolventReaction Time (h)Yield (%)
BenzylamineEDC/HOBtDIPEADMF1885
AnilineHATUDIPEADMF1278
MorpholineBOPTEADCM1692
4-FluoroanilineEDC/HOBtDIPEADMF2475

Table 2: Synthesis of Ester Derivatives

AlcoholMethodSolventReaction Time (h)Yield (%)
MethanolAcyl ChlorideDCM690
EthanolAcyl ChlorideDCM888
IsopropanolFischer Esterification (H₂SO₄ cat.)Isopropanol2465
Benzyl AlcoholAcyl ChlorideDCM1082

Visualization of Workflows

Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of this compound.

G cluster_start Starting Material cluster_derivatization Derivatization Reactions cluster_reagents_amide Reagents cluster_reagents_ester Reagents cluster_products Product Libraries cluster_screening Biological Evaluation start This compound amide Amide Synthesis start->amide ester Ester Synthesis start->ester amide_lib Amide Library amide->amide_lib ester_lib Ester Library ester->ester_lib amines Primary/Secondary Amines amines->amide coupling_amide EDC/HOBt, HATU, etc. coupling_amide->amide alcohols Alcohols alcohols->ester coupling_ester SOCl₂, H₂SO₄ coupling_ester->ester screening Biological Screening amide_lib->screening ester_lib->screening

Caption: Derivatization workflow.

Hypothetical Biological Screening Cascade

Based on the known biological activities of similar fluoro- and piperazine-containing compounds, which include antimicrobial and anticancer activities, a hypothetical screening cascade is proposed.

G cluster_library Compound Library cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_lead Lead Optimization cluster_invivo In Vivo Studies lib Amide and Ester Derivatives antimicrobial Antimicrobial Assay (e.g., MIC determination) lib->antimicrobial cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cell lines) lib->cytotoxicity mechanism Mechanism of Action Studies antimicrobial->mechanism cytotoxicity->mechanism sar Structure-Activity Relationship (SAR) mechanism->sar lead_opt Lead Optimization sar->lead_opt invivo In Vivo Efficacy and Toxicity Studies lead_opt->invivo

Caption: Biological screening cascade.

Conclusion

The derivatization of this compound into a library of amides and esters provides a robust platform for the exploration of its therapeutic potential. The protocols outlined in this application note are reliable and can be adapted to a wide range of amines and alcohols, facilitating the generation of a diverse set of compounds for biological screening. The proposed screening cascade offers a strategic approach to identify and optimize lead compounds for further drug development.

References

Application Notes and Protocols for Antimicrobial Studies of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid is a synthetic organic compound with structural similarities to the quinolone class of antibiotics. Specifically, the presence of a fluorine atom and a piperazine ring suggests potential antimicrobial properties. The fluorine at position C-6 and a piperazinyl substituent at C-7 are known to be essential for the broad-spectrum antibacterial activity of fluoroquinolones.[1] These modifications can enhance the drug's penetration into bacterial cells and its inhibitory effect on DNA gyrase.[] This document provides a comprehensive guide for the investigation of the antimicrobial potential of this compound, including detailed experimental protocols, data presentation guidelines, and visualizations of experimental workflows and potential mechanisms of action.

Hypothesized Antimicrobial Profile

Based on its structural features, this compound is hypothesized to exhibit activity against a range of bacteria. The piperazine moiety is often associated with enhanced activity against Gram-negative bacteria, such as Pseudomonas aeruginosa.[1][] The core benzoic acid structure, while not a traditional fluoroquinolone backbone, may confer activity against various Gram-positive and Gram-negative bacteria. Structure-activity relationship studies of related arylfluoroquinolones indicate that the in vitro antibacterial potency is greatest when the 7-substituent is a 1-piperazinyl or 4-methyl-1-piperazinyl group.[3]

Data Presentation: Comparative Antimicrobial Activity

While specific data for this compound is not yet available, the following tables provide a summary of the antimicrobial activity of structurally related fluoroquinolone compounds against key bacterial pathogens. This data serves as a benchmark for potential efficacy.

Table 1: Minimum Inhibitory Concentrations (MICs) of Comparative Fluoroquinolones against Gram-Positive Bacteria

CompoundStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Reference
Ciprofloxacin<0.016 µg/mL<0.016 µg/mL[4]
Norfloxacin1.172 µg/mL-[5]
Moxifloxacin0.049 µg/mL-[5]
Gatifloxacin--
Levofloxacin--

Table 2: Minimum Inhibitory Concentrations (MICs) of Comparative Fluoroquinolones against Gram-Negative Bacteria

CompoundEscherichia coliPseudomonas aeruginosaReference
Ciprofloxacin<0.016 µg/mL0.26 µg/mL[4][5]
Norfloxacin--
Ofloxacin-3.33 µg/mL[5]
Levofloxacin-0.5 µg/mL[6]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[7][8]

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: Disk Diffusion Assay

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[8][9]

Materials:

  • This compound

  • Sterile filter paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile swabs

Procedure:

  • Preparation of Compound Disks: Impregnate sterile filter paper disks with a known concentration of this compound solution. Allow the solvent to evaporate completely.

  • Preparation of Bacterial Lawn: Dip a sterile swab into a bacterial suspension equivalent to a 0.5 McFarland standard and streak it evenly across the surface of an MHA plate to create a uniform lawn.

  • Disk Placement: Aseptically place the compound-impregnated disks onto the surface of the inoculated MHA plates.

  • Controls: Use a disk impregnated with the solvent as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.

Protocol 3: Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[8]

Materials:

  • This compound

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Sterile culture tubes

  • Shaking incubator

  • Apparatus for colony counting

Procedure:

  • Preparation of Cultures: Grow bacterial cultures to the logarithmic phase in MHB.

  • Exposure to Compound: Add this compound to the bacterial cultures at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without the compound.

  • Incubation and Sampling: Incubate the cultures in a shaking incubator at 37°C. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Mechanistic Studies A Compound Synthesis & Characterization B Primary Antimicrobial Screening (Disk Diffusion Assay) A->B C MIC Determination (Broth Microdilution) B->C Active Compounds D MBC Determination C->D E Time-Kill Kinetics Assay D->E Potent Compounds F Mechanism of Action Studies (e.g., DNA Gyrase Inhibition Assay) E->F

Caption: Experimental workflow for antimicrobial evaluation.

Hypothesized Signaling Pathway: Inhibition of Bacterial DNA Replication

Fluoroquinolones are known to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[][10][11][12][13] This leads to breaks in the bacterial chromosome and ultimately cell death.

Signaling_Pathway cluster_0 Bacterial Cell Compound 3-Fluoro-4-(4-methylpiperazin-1-yl) benzoic acid DNA_Gyrase DNA Gyrase (Gram-Negative Target) Compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive Target) Compound->Topo_IV Inhibits Replication DNA Replication DNA_Gyrase->Replication Blocks Topo_IV->Replication Blocks DS_Breaks Double-Strand Breaks Replication->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Inhibition of DNA gyrase and topoisomerase IV.

References

Application Note and Protocol: Scale-Up Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride, an important intermediate in pharmaceutical development. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction between 3,4-difluorobenzoic acid and N-methylpiperazine, followed by salt formation. This application note includes a step-by-step experimental protocol, tabulated data for key reaction parameters, and a visual representation of the synthetic workflow.

Introduction

This compound hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the fluorinated phenylpiperazine moiety is a common feature in many drug candidates, contributing to improved potency, selectivity, and pharmacokinetic properties. A robust and scalable synthetic process is crucial for the consistent and cost-effective production of this intermediate in a drug development setting. The described protocol outlines a reliable method for its preparation on a larger scale.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Nucleophilic Aromatic Substitution: 3,4-Difluorobenzoic acid is reacted with N-methylpiperazine. The fluorine atom at the C4 position is regioselectively displaced by the secondary amine of N-methylpiperazine. This reaction is facilitated by the electron-withdrawing effect of the carboxylic acid group, which activates the aromatic ring towards nucleophilic attack.

  • Hydrochlorination: The resulting this compound is treated with hydrochloric acid to form the stable hydrochloride salt, which is often preferred for its improved handling and solubility characteristics.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Molarity/ConcentrationQuantity (Scale-dependent)Supplier Example
3,4-Difluorobenzoic acid455-86-7158.11-1.0 eqSigma-Aldrich
N-Methylpiperazine109-01-3100.16-1.2 - 1.5 eqAcros Organics
Triethylamine (TEA)121-44-8101.19-2.0 - 2.5 eqFisher Scientific
Dimethyl sulfoxide (DMSO)67-68-578.13Anhydrous-J.T. Baker
Hydrochloric acid (HCl)7647-01-036.462 M in Diethyl Ether-Alfa Aesar
Diethyl ether60-29-774.12Anhydrous-VWR
Ethyl acetate141-78-688.11ACS Grade-EMD Millipore
Hexanes110-54-386.18ACS Grade-Pharmco-Aaper

Table 2: Representative Reaction Parameters and Yields

ParameterValueNotes
Reaction Scale (Starting Material)100 gCan be scaled further with appropriate equipment.
Reaction Temperature120-130 °CCareful temperature control is important for reaction completion and to minimize side products.
Reaction Time12 - 24 hoursMonitored by HPLC or TLC until starting material is consumed.
Work-up ProcedureAqueous work-up with pH adjustmentTo remove excess reagents and salts.
Purification MethodRecrystallizationFrom a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
Representative Yield (Free Base)80 - 90%
Representative Purity (HPLC)>98%
Yield (Hydrochloride Salt)>95% (from free base)

Experimental Protocols

Part 1: Synthesis of this compound (Free Base)
  • Reactor Setup: To a clean, dry, and inerted (purged with nitrogen or argon) glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 3,4-difluorobenzoic acid (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO, 5-10 volumes relative to the starting material).

  • Reagent Addition: Begin stirring the mixture to obtain a clear solution. Add triethylamine (2.0 - 2.5 eq) to the reactor. Follow with the slow, portion-wise addition of N-methylpiperazine (1.2 - 1.5 eq). A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC or TLC (e.g., mobile phase: 10% methanol in dichloromethane with 0.5% acetic acid) until the 3,4-difluorobenzoic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a separate vessel containing ice-cold water (10-20 volumes). This will precipitate the crude product.

    • Adjust the pH of the aqueous slurry to ~6-7 using a suitable acid (e.g., 1 M HCl). Be cautious as this may be exothermic.

    • Stir the slurry for 1-2 hours to ensure complete precipitation.

    • Isolate the solid product by filtration and wash the filter cake thoroughly with water to remove residual DMSO and salts.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system is ethanol/water or ethyl acetate/hexanes.

    • Dissolve the crude solid in a minimal amount of the hot solvent system.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 50-60 °C to a constant weight.

Part 2: Preparation of this compound hydrochloride
  • Dissolution: Suspend the purified this compound (1.0 eq) in a suitable solvent such as diethyl ether or ethyl acetate (10-15 volumes) in a clean reactor.

  • Acidification: While stirring vigorously, add a 2 M solution of hydrochloric acid in diethyl ether (1.0 - 1.1 eq) dropwise to the suspension.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 1-2 hours at room temperature to ensure complete salt formation.

  • Filtration and Drying: Isolate the white solid by filtration. Wash the filter cake with a small amount of fresh diethyl ether or ethyl acetate to remove any excess HCl.

  • Drying: Dry the final product under vacuum at 60-70 °C to a constant weight.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Hydrochloride Salt Formation A 3,4-Difluorobenzoic Acid C Reaction in DMSO with Triethylamine 120-130 °C A->C B N-Methylpiperazine B->C D Work-up & Purification C->D E This compound D->E F This compound G HCl in Diethyl Ether F->G H Precipitation & Isolation G->H I This compound HCl H->I

Caption: Workflow for the synthesis of the target compound.

Logical Relationship Diagram

Logical_Relationship cluster_reactants Starting Materials cluster_conditions Key Reaction Conditions cluster_process Core Process cluster_product Final Product SM1 3,4-Difluorobenzoic Acid Proc Nucleophilic Aromatic Substitution SM1->Proc SM2 N-Methylpiperazine SM2->Proc Cond1 High Temperature (120-130 °C) Cond1->Proc Cond2 Base (Triethylamine) Cond2->Proc Cond3 Polar Aprotic Solvent (DMSO) Cond3->Proc Prod This compound HCl Proc->Prod

Caption: Key factors influencing the synthesis.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • DMSO: Can enhance skin absorption of other chemicals. Handle with care.

    • Triethylamine: Corrosive and flammable with a strong odor.

    • N-Methylpiperazine: Corrosive and flammable.

    • Hydrochloric Acid (in ether): Highly corrosive and flammable. Handle with extreme care and avoid inhalation of vapors.

  • Pressure: Be aware of potential pressure build-up during heating and quenching steps.

Conclusion

The protocol described provides a comprehensive guide for the scale-up synthesis of this compound hydrochloride. By following these procedures and adhering to safety guidelines, researchers and drug development professionals can reliably produce this valuable pharmaceutical intermediate with high yield and purity. Further optimization of reaction conditions may be possible depending on the specific scale and available equipment.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid synthesis.

Overview of the Synthesis

The primary synthetic route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a di-substituted fluorinated benzoic acid, typically 3,4-difluorobenzoic acid, with 1-methylpiperazine. The electron-withdrawing carboxylic acid group on the aromatic ring activates the fluorine atoms, facilitating their displacement by the nucleophilic piperazine.

A critical aspect of this synthesis is achieving high regioselectivity, ensuring the substitution of the fluorine atom at the 4-position, para to the carboxylic acid, over the fluorine at the 3-position, meta to the carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Reaction Yield

Low product yield is a frequent challenge in this synthesis. Several factors can contribute to this issue.

ParameterRecommendationExpected Outcome
Solvent Use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). These solvents effectively solvate the reactants and facilitate the SNAr reaction.Increased reaction rate and improved yield.
Base Employ a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base such as triethylamine (Et₃N). The base is crucial for deprotonating the piperazine nitrogen, increasing its nucleophilicity.Enhanced nucleophilic attack and higher conversion to the product.
Temperature The reaction temperature should be carefully optimized. A temperature range of 80-120 °C is typically effective. Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote side reactions.Optimal balance between reaction rate and selectivity, leading to improved yield.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Incomplete reactions will result in low yields, while prolonged reaction times can lead to the formation of byproducts.Maximized product formation and minimized byproduct generation.
Issue 2: Formation of the Undesired Isomer

A significant side reaction is the formation of the isomeric product, 4-Fluoro-3-(4-methylpiperazin-1-yl)benzoic acid, where the piperazine group substitutes the fluorine at the 3-position.

ParameterRecommendationRationale
Reaction Temperature Maintain the reaction temperature at the lower end of the optimal range (e.g., 80-100 °C).The substitution at the 4-position is electronically favored due to the para-directing electron-withdrawing effect of the carboxylic acid group. Lower temperatures enhance this kinetic selectivity.
Choice of Base Use a milder base, such as sodium bicarbonate (NaHCO₃), in combination with a lower reaction temperature.Harsher reaction conditions can decrease the regioselectivity of the substitution.
Issue 3: Presence of Di-substituted Byproduct

Under forcing conditions, a di-substituted byproduct, where both fluorine atoms are replaced by 1-methylpiperazine, may be observed.

ParameterRecommendationRationale
Stoichiometry Use a controlled excess of 1-methylpiperazine (e.g., 1.1 to 1.5 equivalents).A large excess of the nucleophile can drive the reaction towards di-substitution.
Reaction Time Carefully monitor the reaction and stop it once the starting material is consumed to prevent further reaction of the desired product.Prolonged exposure to the reaction conditions can lead to the formation of the di-substituted byproduct.
Issue 4: Difficult Product Purification

The product can be challenging to purify from unreacted starting materials, the undesired isomer, and other byproducts.

TechniqueProtocol
Acid-Base Extraction 1. After the reaction is complete, cool the mixture and dilute it with water. 2. Acidify the aqueous solution with an acid like HCl to a pH of approximately 2-3. This will protonate the desired product and any unreacted piperazine. 3. Wash the aqueous layer with an organic solvent like ethyl acetate to remove non-polar impurities. 4. Basify the aqueous layer with a base like NaOH to a pH of around 8-9. This will deprotonate the carboxylic acid of the product, making it soluble in the aqueous layer, while the excess 1-methylpiperazine remains protonated. 5. Extract the aqueous layer again with an organic solvent to remove the 1-methylpiperazine. 6. Carefully re-acidify the aqueous layer to precipitate the pure product.
Recrystallization 1. Dissolve the crude product in a minimal amount of a hot solvent system, such as ethanol/water or isopropanol. 2. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization. 3. Collect the purified crystals by vacuum filtration.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for this synthesis?

The recommended starting material is 3,4-difluorobenzoic acid. The two fluorine atoms are good leaving groups in SNAr reactions, and the carboxylic acid group activates the ring for nucleophilic attack.

Q2: How can I ensure the regioselective substitution at the 4-position?

The key is to control the reaction conditions. The carboxylic acid group is a meta-director for electrophilic substitution but an ortho-, para-director for nucleophilic substitution due to its electron-withdrawing nature. The fluorine at the 4-position (para) is more activated towards nucleophilic attack than the fluorine at the 3-position (meta). To favor the formation of the desired 4-substituted product, use milder reaction conditions (lower temperature and a less aggressive base).

Q3: What are the most common side products in this reaction?

The most common side products are:

  • The 3-substituted isomer: 4-Fluoro-3-(4-methylpiperazin-1-yl)benzoic acid.

  • The di-substituted product: 3,4-bis(4-methylpiperazin-1-yl)benzoic acid.

  • Unreacted starting materials.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and hexane, to separate the starting material, product, and any byproducts. The spots can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What is the best way to purify the final product?

A combination of acid-base extraction followed by recrystallization is generally effective. Acid-base extraction helps to remove unreacted 1-methylpiperazine and other basic or neutral impurities. Recrystallization from a suitable solvent system will then yield the final product with high purity.[1][2][3]

Experimental Protocols

General Protocol for the Synthesis of this compound
Step Procedure
1. Reaction Setup In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-difluorobenzoic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).
2. Addition of Reagents Add a base, such as potassium carbonate (2.0-3.0 eq), to the solution. Then, add 1-methylpiperazine (1.1-1.5 eq) dropwise to the stirred suspension.
3. Reaction Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.
4. Work-up Once the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with concentrated HCl to a pH of ~2.
5. Purification Extract the aqueous layer with an organic solvent to remove impurities. Adjust the pH of the aqueous layer to ~5-6 to precipitate the crude product. Collect the solid by filtration and wash with water. Further purify the crude product by recrystallization from a suitable solvent like ethanol/water.
Table of Optimized Reaction Conditions
EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMSOK₂CO₃1008>85
2NMPK₂CO₃1206>90
3DMFEt₃N9012~80
4DMSONaHCO₃8024~75 (high regioselectivity)

Note: Yields are approximate and can vary based on experimental scale and purification efficiency.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 3,4-difluorobenzoic acid in polar aprotic solvent B 2. Add base (e.g., K₂CO₃) and 1-methylpiperazine A->B C 3. Heat reaction mixture (80-120 °C) B->C D 4. Cool and quench with water C->D E 5. Acidify with HCl D->E F 6. Acid-Base Extraction E->F G 7. Recrystallization F->G H Pure Product G->H troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues Start Low Yield or Impure Product Yield_Check Check Reaction Conditions Start->Yield_Check Purity_Check Identify Impurities Start->Purity_Check Solvent Optimize Solvent (DMSO, NMP) Yield_Check->Solvent Base Optimize Base (K₂CO₃) Yield_Check->Base Temp Optimize Temperature (80-120 °C) Yield_Check->Temp Time Optimize Reaction Time Yield_Check->Time Isomer Wrong Isomer Formed? -> Lower Temperature Purity_Check->Isomer DiSub Di-substitution? -> Adjust Stoichiometry Purity_Check->DiSub Purification Improve Purification (Acid-Base Extraction, Recrystallization) Purity_Check->Purification

References

Technical Support Center: Purification of Fluorinated Piperazine Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of fluorinated piperazine benzoic acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of fluorinated piperazine benzoic acids and offers step-by-step solutions.

Issue 1: Co-elution of Product with Impurities During Column Chromatography

  • Symptoms: Your final product shows persistent impurities in HPLC analysis despite purification by column chromatography. The impurities have similar retention times to the product.

  • Possible Causes & Solutions:

    • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the product from structurally similar impurities.

      • Troubleshooting Steps:

        • Systematic Solvent Screening: Perform small-scale experiments with different solvent systems. A common starting point is a gradient of ethyl acetate in hexane.[1] Consider adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds).

        • Isocratic vs. Gradient Elution: If using a gradient, try a shallow gradient to improve separation. Alternatively, an isocratic elution with the optimal solvent composition might provide better resolution.

    • Structurally Similar Impurities: Side products from the synthesis, such as regioisomers or dehalogenated starting materials, can be difficult to separate. This is a known challenge in reactions like the Buchwald-Hartwig amination.[2]

      • Troubleshooting Steps:

        • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).

        • Preparative HPLC: For challenging separations, preparative HPLC can offer higher resolution than standard column chromatography.[3]

Issue 2: Difficulty in Product Crystallization

  • Symptoms: The purified product fails to crystallize from various solvent systems, or it oils out.

  • Possible Causes & Solutions:

    • Residual Impurities: Even small amounts of impurities can inhibit crystallization.

      • Troubleshooting Steps:

        • Re-purify: Subject the material to another round of chromatography or a different purification technique like extraction to remove trace impurities.

        • Charcoal Treatment: Activated carbon can be used to remove colored impurities and other minor contaminants that might hinder crystallization.

    • Zwitterionic Nature: Fluorinated piperazine benzoic acids can exist as zwitterions, which can affect their solubility and crystallization behavior.[4][5]

      • Troubleshooting Steps:

        • pH Adjustment: Adjust the pH of the solution to suppress the zwitterionic form. For example, adding a small amount of acid can protonate the carboxylate, and a base can deprotonate the piperazinium ion. Experiment with different pH values to find the optimal point for crystallization.

        • Co-crystallization: Consider co-crystallization with a suitable guest molecule, which can sometimes facilitate the formation of a crystalline solid.[6]

    • Inappropriate Solvent: The chosen solvent may not be suitable for inducing crystallization.

      • Troubleshooting Steps:

        • Systematic Solvent Screening: Test a wide range of solvents with varying polarities.

        • Solvent/Anti-solvent System: Dissolve the compound in a good solvent and slowly add an anti-solvent (a solvent in which the compound is poorly soluble) to induce precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in the synthesis of fluorinated piperazine benzoic acids?

A1: The impurities will largely depend on the synthetic route used.

  • Buchwald-Hartwig Amination: Common side products include dehalogenated starting materials and products from multiple arylations of the piperazine.[2] Residual palladium catalysts are also a significant impurity that needs to be removed.[7]

  • Nucleophilic Aromatic Substitution (SNAr): Unreacted starting materials (the fluorinated benzoic acid derivative and the piperazine) are common. Side products from reactions at other positions on the aromatic ring can also occur, though SNAr reactions are often regioselective.

Q2: How can I effectively remove residual palladium catalyst from my product after a Buchwald-Hartwig reaction?

A2: Several methods can be employed to remove residual palladium:

  • Filtration through Celite®: This is effective for heterogeneous palladium catalysts like Pd/C.[8]

  • Adsorption: Using solid-supported scavengers with high affinity for palladium is a common and effective method.[9] These scavengers are often silica-based and functionalized with thiols or amines. Activated carbon can also be used, but it may lead to product loss due to non-specific adsorption.[9]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product.[9]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor.[9]

Q3: What are some recommended starting conditions for chromatographic purification of a novel fluorinated piperazine benzoic acid?

A3: A good starting point for silica gel column chromatography is a gradient elution with a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] For compounds with a free carboxylic acid and a basic piperazine nitrogen, the zwitterionic character might lead to streaking on the column. In such cases, adding a small amount of acetic acid or triethylamine to the eluent can improve the separation.

Data Presentation

Table 1: Comparison of Common Purification Techniques

Purification MethodProsConsBest For
Column Chromatography Versatile, applicable to a wide range of compounds, good for separating closely related impurities.[1]Can be time-consuming and require large volumes of solvent.Initial purification of crude reaction mixtures.
Crystallization Can provide very high purity, scalable.[10]Not all compounds crystallize easily, potential for product loss in the mother liquor.Final purification step to obtain highly pure material.
Extraction Quick and easy for removing certain types of impurities (e.g., acidic or basic).[10]Less effective for separating compounds with similar properties.Work-up procedure to remove starting materials and by-products with different acid/base properties.
Preparative HPLC High resolution, excellent for separating difficult mixtures.[3]Expensive, limited sample capacity.Purification of small quantities of high-value compounds or for isolating pure standards for analysis.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

  • Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and loaded onto the top of the silica gel column.[1]

  • Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of 0% to 50% ethyl acetate in hexane).[1]

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Isolation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.[1]

Protocol 2: General Procedure for Crystallization

  • Dissolution: Dissolve the compound in a minimum amount of a suitable hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer.

  • Inducing Crystallization (if necessary): If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Extraction Extraction Crude Product->Extraction Initial Cleanup Column Chromatography Column Chromatography Crystallization Crystallization Column Chromatography->Crystallization Final Polishing Pure Product Pure Product Crystallization->Pure Product Extraction->Column Chromatography Primary Purification HPLC/NMR/MS HPLC/NMR/MS Pure Product->HPLC/NMR/MS Purity & Identity Confirmation

Caption: General experimental workflow for purification.

troubleshooting_logic start Impure Product After Column Chromatography q1 Are peaks well-resolved on TLC/HPLC? start->q1 a1_yes Optimize Fraction Collection q1->a1_yes Yes a1_no Modify Eluent System (e.g., change polarity, add modifier) q1->a1_no No end Pure Product a1_yes->end q2 Is separation still poor? a1_no->q2 a2_yes Change Stationary Phase (e.g., Alumina, Reverse Phase) q2->a2_yes Yes a2_no Proceed with Optimized Chromatography q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting logic for column chromatography.

References

Technical Support Center: Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the fluorine atom at the C4 position of 3,4-difluorobenzoic acid is displaced by the secondary amine of 1-methylpiperazine. The reaction is facilitated by the electron-withdrawing carboxylic acid group, which activates the aromatic ring towards nucleophilic attack.[1][2][3]

Q2: What are the most common side reactions to be aware of during this synthesis?

The most common side reactions include:

  • Di-substitution of Piperazine: Formation of a byproduct where a second molecule of 3,4-difluorobenzoic acid reacts with the tertiary amine of the desired product.

  • Formation of Regioisomers: Although less common, nucleophilic attack at the C3 position can lead to the formation of 4-Fluoro-3-(4-methylpiperazin-1-YL)benzoic acid.

  • Incomplete Reaction: Residual unreacted 3,4-difluorobenzoic acid is a common impurity.

  • Decarboxylation: At elevated temperatures, decarboxylation of the benzoic acid starting material or product can occur, leading to fluorinated benzene derivatives.[4][5][6][7]

Q3: How can I minimize the formation of the di-substituted byproduct?

To minimize di-substitution, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 1-methylpiperazine can favor the mono-substitution product. Additionally, carrying out the reaction at a lower temperature and for a shorter duration can help reduce the likelihood of a second substitution.

Q4: What analytical techniques are recommended for monitoring the reaction progress and identifying impurities?

High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction progress and quantifying the formation of the desired product and any impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment. For structural elucidation of unknown impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Increase the reaction time or temperature moderately. Ensure efficient stirring. Consider using a different solvent or a catalyst if applicable.
Sub-optimal reaction temperature.Optimize the reaction temperature. Too low may result in a sluggish reaction, while too high can promote side reactions.
Poor quality of starting materials.Verify the purity of 3,4-difluorobenzoic acid and 1-methylpiperazine using appropriate analytical techniques.
Presence of a Major Impurity with a Higher Molecular Weight Di-substitution of 1-methylpiperazine.Use a slight excess of 1-methylpiperazine (e.g., 1.1 to 1.2 equivalents). Avoid high reaction temperatures and prolonged reaction times.
Detection of an Isomeric Impurity Formation of the 3-substituted regioisomer.This is generally a minor byproduct due to electronic effects. Purification by column chromatography or recrystallization is usually effective for its removal.
Presence of Starting Material in the Final Product Incomplete reaction.Drive the reaction to completion by extending the reaction time or slightly increasing the temperature. Ensure the molar ratio of reactants is correct.
Formation of a Decarboxylated Byproduct Excessive reaction temperature.Perform the reaction at the lowest effective temperature. Monitor the reaction closely to avoid prolonged heating after completion.[4][5][6][7]

Experimental Protocols

General Protocol for the Synthesis of this compound
  • To a solution of 3,4-difluorobenzoic acid (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP) in a reaction vessel, add 1-methylpiperazine (1.1 eq).

  • Add a base, such as potassium carbonate (K2CO3) or triethylamine (NEt3) (2.0-3.0 eq), to the mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Acidify the aqueous solution with an acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Data Presentation

Table 1: Hypothetical Impurity Profile under Different Reaction Conditions
Parameter Condition A (80°C, 6h) Condition B (120°C, 6h) Condition C (120°C, 12h)
Conversion of Starting Material (%) 8598>99
Yield of Desired Product (%) 809085
Di-substituted Impurity (%) 0.52.55.0
Regioisomer Impurity (%) <0.10.20.3
Decarboxylated Impurity (%) Not Detected0.51.5
Unreacted Starting Material (%) 152<1

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Main Product 3,4-Difluorobenzoic Acid 3,4-Difluorobenzoic Acid Reaction Intermediate Meisenheimer Complex (Intermediate) 3,4-Difluorobenzoic Acid->Reaction Intermediate + 1-Methylpiperazine (SNAr) 1-Methylpiperazine 1-Methylpiperazine This compound This compound Reaction Intermediate->this compound - F⁻

Caption: Main synthetic pathway via Nucleophilic Aromatic Substitution (SNAr).

Side_Reactions cluster_side_products Potential Side Products Main Reaction 3,4-Difluorobenzoic Acid + 1-Methylpiperazine Di-substitution Di-substitution Main Reaction->Di-substitution Excess Benzoic Acid or High Temp. Regioisomer Regioisomer Main Reaction->Regioisomer Attack at C3 Decarboxylation Decarboxylation Main Reaction->Decarboxylation High Temp. Incomplete Reaction Incomplete Reaction Main Reaction->Incomplete Reaction Insufficient Time or Temp.

Caption: Overview of potential side reactions and their contributing factors.

References

Technical Support Center: Optimization of Reaction Conditions for Piperazine N-Arylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of piperazine N-arylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during this crucial synthetic transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-arylation of piperazine, offering potential causes and actionable solutions.

Issue 1: Consistently Low or No Yield in Buchwald-Hartwig Amination

  • Question: My Buchwald-Hartwig N-arylation of piperazine is resulting in low to no product formation. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in the Buchwald-Hartwig amination of piperazines can often be attributed to several factors related to the catalyst system, reaction conditions, or the integrity of the starting materials.[1] A systematic approach to troubleshooting is recommended.

    • Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical for a successful reaction. For electron-rich aryl halides, it is often necessary to use more electron-rich and sterically hindered phosphine ligands.[1] It is advisable to screen a variety of ligands (e.g., XPhos, RuPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).[1][2]

    • Catalyst Deactivation: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing effectively to the active Pd(0) form.[2] While the reaction is not overly sensitive to oxygen, maintaining an inert atmosphere (e.g., Argon or Nitrogen) is good practice to protect the catalyst from oxidation.[2]

    • Base Selection: The base is a crucial component of the reaction, influencing both the rate and the occurrence of side reactions.[1] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly employed.[2] However, if your starting material is sensitive to strong bases, which can cause decomposition, consider using weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

    • Solvent Effects: The solubility of the reagents and the stability of the catalytic species are influenced by the solvent.[1] Toluene, dioxane, and THF are common choices.[1] If you are experiencing solubility issues, a more polar solvent like t-butanol might be beneficial.[1]

    • Temperature and Reaction Time: Many N-arylation reactions require heating to proceed at a reasonable rate, typically in the range of 80-110 °C.[2] Suboptimal temperatures can lead to incomplete reactions or decomposition of starting materials or products.[1] It is essential to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[1]

Issue 2: Formation of N,N'-Bis-arylated Piperazine Byproduct

  • Question: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct and improve the selectivity for the mono-arylated product?

  • Answer: The formation of the bis-arylated product is a common selectivity challenge in piperazine N-arylation. Several strategies can be employed to favor the desired mono-arylated product.

    • Control of Stoichiometry: Using a significant excess of piperazine relative to the aryl halide can statistically favor mono-arylation.[2] A starting point of 1.5 to 5 equivalents of piperazine is often recommended.[2] However, be aware that a large excess of piperazine can sometimes complicate the purification process.[2]

    • Use of a Mono-Protected Piperazine: The most reliable method to ensure mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][3] The protecting group blocks one of the nitrogen atoms, directing the arylation to the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions.

    • Slow Addition of the Electrophile: Adding the aryl halide slowly to the reaction mixture at a low temperature can help maintain a low concentration of the electrophile, which in turn reduces the likelihood of a second arylation event occurring on the already mono-arylated piperazine.[1]

    • Reaction Monitoring: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product.[1] Careful monitoring of the reaction by TLC or LC-MS is crucial to stop the reaction when the formation of the mono-substituted product is at its maximum.[1]

Issue 3: Hydrodehalogenation of the Aryl Halide Starting Material

  • Question: I am observing a significant amount of the arene byproduct, resulting from the hydrodehalogenation of my aryl halide. How can I minimize this side reaction?

  • Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig amination, where the aryl halide is converted to the corresponding arene. This side reaction is often caused by β-hydride elimination from the palladium amide intermediate, which competes with the desired reductive elimination step to form the C-N bond.[2]

    • Optimization of Ligand and Base: The choice of ligand and base can significantly influence the relative rates of reductive elimination versus β-hydride elimination. Experimenting with different ligand and base combinations can help to mitigate this unwanted side reaction.[2]

    • Water Content: While the reaction is not always highly sensitive to water, excessive amounts can contribute to hydrodehalogenation. Ensuring the use of anhydrous solvents and reagents is a good practice to minimize this side reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in piperazine N-arylation?

A1: Besides the formation of the di-substituted product and hydrodehalogenation, other potential side reactions can include ether formation if the aryl halide has a suitably positioned hydroxyl group, or reactions involving other functional groups present on the starting materials. Careful selection of reaction conditions can help to minimize these.

Q2: How can I improve the purification of my N-aryl piperazine product?

A2: The basicity of piperazine derivatives can sometimes make purification by standard silica gel chromatography challenging, leading to tailing of the product peak. To overcome this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[1] Alternatively, acid-base extraction can be a powerful purification technique. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The basic piperazine product will move into the aqueous layer as its salt, separating it from non-basic impurities. The aqueous layer can then be basified, and the product re-extracted into an organic solvent.[1]

Q3: When should I consider using a mono-protected piperazine?

A3: Using a mono-protected piperazine, such as N-Boc-piperazine, is highly recommended when you require exclusive mono-N-arylation and want to avoid the formation of the N,N'-diarylpiperazine byproduct.[1][3] This is particularly important in multi-step syntheses where the separation of the mono- and di-arylated products is difficult or when the subsequent reaction step is sensitive to the presence of the di-arylated impurity.

Q4: What is a general starting point for optimizing the reaction conditions?

A4: A good starting point for optimization is to use a well-established catalyst system, such as Pd₂(dba)₃ with a biarylphosphine ligand like XPhos or RuPhos, and a strong base like NaOtBu in an anhydrous solvent like toluene or dioxane.[2][4] The reaction is typically heated to 80-110 °C and monitored for completion.[2] If this initial setup does not provide satisfactory results, a systematic screening of ligands, bases, and solvents should be performed.

Data Presentation

The following tables summarize typical reaction conditions for the Buchwald-Hartwig N-arylation of piperazine.

Table 1: General Reaction Parameters for Piperazine N-Arylation

ParameterTypical ConditionsNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd(0) or Pd(II) precursors can be used.
Ligand XPhos, RuPhos, BINAP, DPEphosSterically hindered biaryl phosphines are often effective.[2]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are common.[1][2]
Solvent Toluene, Dioxane, THF, t-ButanolAnhydrous solvents are recommended.[1][2]
Temperature 80 - 110 °CHeating is generally required.[2]
Piperazine Stoich. 1.5 - 5.0 equivalentsExcess piperazine favors mono-arylation.[2]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution
Low/No Yield Inactive catalyst, poor ligand choice, inappropriate base, solvent issues, low temperature.Screen different Pd sources and ligands, use an appropriate base (strong or weak), ensure solubility of reagents, and optimize temperature.[1][2]
Di-arylation High temperature, long reaction time, incorrect stoichiometry.Use a large excess of piperazine, add aryl halide slowly, use mono-protected piperazine, and monitor the reaction closely.[1][2]
Hydrodehalogenation Suboptimal ligand/base combination, presence of water.Screen different ligands and bases, and use anhydrous reagents and solvents.[2]

Experimental Protocols

General Protocol for Buchwald-Hartwig N-Arylation of Piperazine

This protocol provides a general procedure for the palladium-catalyzed N-arylation of piperazine with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Piperazine (or mono-Boc-piperazine) (1.5 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)[4]

  • Phosphine ligand (e.g., XPhos, 4 mol%)[4]

  • Base (e.g., NaOtBu, 1.5 equiv)[4]

  • Anhydrous solvent (e.g., Toluene)[4]

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), piperazine (or mono-Boc-piperazine, 1.5 - 2.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[4]

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or the desired product formation has maximized.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).[4]

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.[4]

    • Wash the filtrate with water and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Purification:

    • Remove the solvent under reduced pressure.[4]

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl piperazine.[4] If tailing is observed, add 0.1-1% triethylamine to the eluent.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select & Weigh Reagents (Aryl Halide, Piperazine, Catalyst, Ligand, Base) setup Combine Reagents & Solvent reagents->setup glassware Dry Glassware glassware->setup inert Establish Inert Atmosphere (Ar or N2) inert->setup heat Heat to Reaction Temperature setup->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench Reaction Complete extract Extraction & Washing quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for piperazine N-arylation.

troubleshooting_flowchart start Low Yield or No Reaction check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No optimize_conditions Systematically Optimize Conditions reagents_ok->optimize_conditions Yes screen_ligand Screen Ligands optimize_conditions->screen_ligand screen_base Screen Bases optimize_conditions->screen_base screen_solvent Screen Solvents optimize_conditions->screen_solvent optimize_temp Optimize Temperature optimize_conditions->optimize_temp success Improved Yield screen_ligand->success screen_base->success screen_solvent->success optimize_temp->success

Caption: Troubleshooting flowchart for low yield in N-arylation.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid in their experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common challenges.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation or inconsistent results with this compound in my aqueous assay buffer. What is the likely cause and what are the first steps to address this?

A1: The observed issues are likely due to the poor aqueous solubility of this compound. This compound possesses both a lipophilic aromatic ring and ionizable functional groups (a carboxylic acid and a piperazine ring), making its solubility highly dependent on the solution's pH and composition.

Initial Troubleshooting Steps:

  • Determine the Kinetic Solubility: Before extensive optimization, it is crucial to determine the kinetic solubility of the compound in your specific assay buffer. This will provide a baseline and a concentration limit to guide further experiments. A detailed protocol for a kinetic solubility assay is provided in the "Experimental Protocols" section.

  • pH Adjustment: The solubility of this compound is expected to be highly pH-dependent. The piperazine moiety is basic, while the carboxylic acid is acidic. Therefore, adjusting the pH of your buffer can significantly impact solubility. A lower pH will protonate the piperazine nitrogen, increasing solubility, while a higher pH will deprotonate the carboxylic acid, also potentially increasing solubility. The optimal pH will depend on the compound's pKa values. It is recommended to test a range of pH values compatible with your assay.

  • Use of Co-solvents: If not already in use, preparing a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is standard practice. When diluting the stock into your aqueous assay buffer, ensure the final concentration of the organic solvent is kept to a minimum (typically <1%) to avoid detrimental effects on your biological system.

Q2: What are some effective strategies to enhance the solubility of this compound for in vitro assays?

A2: Several strategies can be employed to improve the solubility of this compound. The choice of method will depend on the specific requirements of your assay.

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the carboxylic acid and piperazine groups to form more soluble species.Simple and cost-effective.May not be suitable for all assays due to pH sensitivity of biological components.
Co-solvents Increasing the polarity of the solvent system to better solvate the compound.Easy to implement for preparing stock solutions.High concentrations can be toxic to cells or interfere with enzyme activity.
Salt Formation Converting the parent compound into a more soluble salt form (e.g., hydrochloride salt).Can significantly increase aqueous solubility and dissolution rate.Requires synthesis or purchase of the salt form; stability of the salt should be considered.
Cyclodextrins Encapsulation of the lipophilic portion of the compound within the cyclodextrin cavity.Generally biocompatible and can improve stability.Can be costly and may alter the effective concentration of the free compound.
Nanosuspensions Reduction of particle size to the nanometer range, increasing the surface area for dissolution.Can significantly improve dissolution rate and bioavailability.Requires specialized equipment for preparation and characterization.

Q3: Is there a more soluble form of this compound available?

A3: Yes, a hydrochloride salt of this compound is commercially available. Salt formation is a common and effective strategy to increase the aqueous solubility of ionizable compounds. It is advisable to compare the solubility of the free base and the hydrochloride salt in your assay buffer.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

ProblemPossible CauseSuggested Solution
Compound precipitates immediately upon dilution from DMSO stock into aqueous buffer. The compound's solubility limit in the final buffer composition has been exceeded. The final DMSO concentration may be too low to maintain solubility.1. Lower the final concentration of the compound. 2. Increase the final DMSO concentration, ensuring it remains within the tolerance level of your assay. 3. Perform a serial dilution in the assay buffer instead of a single large dilution.
Assay results are inconsistent and not dose-dependent. The compound may be precipitating at higher concentrations, leading to an inaccurate assessment of its activity.1. Visually inspect the assay plate for any signs of precipitation. 2. Determine the kinetic solubility of the compound under your assay conditions and work below this concentration. 3. Consider using a solubility-enhancing excipient like a cyclodextrin.
The compound appears to "oil out" of the solution instead of forming a clear solution or a fine precipitate. The compound may be melting or forming an amorphous phase that is immiscible with the aqueous buffer.1. Try preparing the stock solution in a different organic solvent. 2. Use sonication to aid in the dispersion of the compound upon dilution. 3. Consider advanced formulation approaches like creating a nanosuspension.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Assay Buffer

Objective: To determine the concentration at which this compound begins to precipitate from the assay buffer under experimental conditions.

Materials:

  • This compound

  • 100% DMSO

  • Assay Buffer (at the desired pH)

  • 96-well microplate (UV-transparent for UV detection)

  • Plate shaker

  • Centrifuge with a plate rotor

  • UV/Vis plate reader or HPLC-UV

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Serial Dilutions: In the 96-well plate, perform a serial dilution of the DMSO stock solution into the assay buffer. For example, add 2 µL of the 10 mM stock to 98 µL of buffer to get a 200 µM solution with 2% DMSO. Continue the serial dilution to generate a range of concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 1.56 µM).

  • Incubation: Seal the plate and incubate on a plate shaker at room temperature for 2 hours to allow for equilibration.

  • Centrifugation: Centrifuge the plate at a high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new UV-transparent 96-well plate. Measure the absorbance at the compound's λmax. Alternatively, analyze the supernatant by HPLC-UV.

  • Data Analysis: Compare the absorbance (or peak area) of the samples to a standard curve prepared by diluting the DMSO stock in a solvent where the compound is freely soluble (e.g., 50:50 acetonitrile:water) to determine the concentration of the dissolved compound. The kinetic solubility is the highest concentration at which no precipitation is observed.

Protocol 2: Solubility Enhancement using pH Adjustment

Objective: To assess the impact of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)

  • Equipment from Protocol 1

Procedure:

  • Follow the steps outlined in Protocol 1 for determining kinetic solubility.

  • Repeat the procedure for each of the different pH buffers.

  • Plot the determined solubility (in µM or µg/mL) against the pH to identify the optimal pH range for your experiments.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Complexation: Add an excess amount of this compound to the HP-β-CD solution.

  • Equilibration: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • Separation of Undissolved Compound: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC-UV or UV-Vis spectroscopy against a standard curve. This will be the solubility of the compound in the presence of the cyclodextrin.

Visualizations

experimental_workflow cluster_start Start cluster_solubilization Solubilization Strategies cluster_assay Assay Preparation cluster_end Outcome start Poorly Soluble Compound: This compound ph_adjust pH Adjustment start->ph_adjust Select Strategy co_solvent Co-solvent (e.g., DMSO) start->co_solvent Select Strategy salt_form Salt Formation (e.g., HCl salt) start->salt_form Select Strategy cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Strategy kinetic_sol Determine Kinetic Solubility ph_adjust->kinetic_sol Implement & Test co_solvent->kinetic_sol Implement & Test salt_form->kinetic_sol Implement & Test cyclodextrin->kinetic_sol Implement & Test assay_prep Prepare Assay Solutions (below solubility limit) kinetic_sol->assay_prep Informed by Solubility Data end Consistent and Reliable Assay Results assay_prep->end

Caption: Workflow for addressing solubility issues.

troubleshooting_logic start Inconsistent Assay Results or Visible Precipitation check_conc Is the compound concentration too high? start->check_conc lower_conc Lower the concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration optimal? check_conc->check_dmso No end Improved Solubility and Consistent Results lower_conc->end adjust_dmso Adjust DMSO concentration (within assay tolerance) check_dmso->adjust_dmso No check_ph Is the buffer pH optimal for solubility? check_dmso->check_ph Yes adjust_dmso->end adjust_ph Test a range of pH values check_ph->adjust_ph No advanced_methods Consider advanced methods: - Salt Form - Cyclodextrins - Nanosuspension check_ph->advanced_methods Yes adjust_ph->end advanced_methods->end

Technical Support Center: Crystallization of 3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid. This resource is intended for researchers, scientists, and professionals in the field of drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the fundamental properties of the compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₅FN₂O₂
Molecular Weight 238.26 g/mol
Appearance Typically a solid
CAS Number 250683-76-2

Q2: What is a general approach for selecting a suitable solvent for the crystallization of this compound?

A2: A suitable solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For compounds like this compound, which possess both polar (carboxylic acid, piperazine) and non-polar (benzene ring) functionalities, a range of solvents with varying polarities should be screened. Common choices include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and aqueous mixtures of these solvents.

Q3: How can I induce crystallization if no crystals form upon cooling?

A3: If crystals do not form spontaneously, several techniques can be employed to induce nucleation:

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.

  • Seeding: Introducing a small crystal of the pure compound (a seed crystal) into the supersaturated solution can initiate crystal growth.

  • Solvent Evaporation: Partially evaporating the solvent will increase the concentration of the compound, promoting saturation and crystallization.

  • Reduced Temperature: Further cooling the solution in an ice bath or refrigerator can decrease solubility and induce crystallization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the crystallization of this compound.

Problem 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.

  • Possible Cause: The solvent may be too non-polar for the compound. The presence of the carboxylic acid and piperazine groups imparts significant polarity.

  • Solution:

    • Try a more polar solvent. Good starting points are ethanol, methanol, or a mixture of an organic solvent with a small amount of water.

    • Increase the volume of the solvent. However, be mindful that using a large volume may lead to poor recovery.

    • Consider a binary solvent system. Dissolve the compound in a good solvent (in which it is highly soluble) and then add a miscible anti-solvent (in which it is poorly soluble) dropwise at an elevated temperature until turbidity is observed. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.

Problem 2: The compound oils out instead of crystallizing upon cooling.

  • Possible Cause: The solution is too concentrated, or the cooling rate is too rapid. Oiling out occurs when the solubility of the compound is exceeded to a large extent, leading to the formation of a liquid phase instead of solid crystals. Impurities can also sometimes promote oiling out.

  • Solution:

    • Add a small amount of hot solvent to the oiled-out mixture to try and dissolve the oil. Then, allow it to cool more slowly.

    • Re-heat the entire mixture until a clear solution is formed, add more solvent to decrease the concentration, and then cool slowly.

    • Try a different crystallization solvent or solvent system.

Problem 3: The resulting crystals are very small or appear as a fine powder.

  • Possible Cause: This is often due to rapid cooling and high supersaturation, which leads to rapid nucleation at many points.

  • Solution:

    • Decrease the cooling rate. Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also slow down the cooling process.

    • Reduce the degree of supersaturation by using a slightly larger volume of solvent.

Problem 4: The purity of the crystallized product is not satisfactory.

  • Possible Cause: Impurities may have co-precipitated with the product. This can happen if the cooling is too fast or if the chosen solvent does not effectively discriminate between the product and the impurities.

  • Solution:

    • Perform a second recrystallization.

    • Try a different solvent for recrystallization. The solubility profile of the impurities may be different in another solvent, allowing for better separation.

    • Ensure that the solution is not cooled too rapidly, as this can trap impurities within the crystal lattice.

Problem 5: The recovery of the crystallized product is low.

  • Possible Cause:

    • The compound has significant solubility in the solvent even at low temperatures.

    • Too much solvent was used during the dissolution step.

    • Loss of material during transfer steps.

  • Solution:

    • Ensure the solution is sufficiently cooled before filtration.

    • Minimize the amount of solvent used for dissolution to what is necessary to dissolve the compound at the boiling point.

    • To recover more product, the mother liquor (the solution remaining after filtration) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.

    • When washing the crystals after filtration, use a minimal amount of ice-cold solvent to avoid dissolving a significant portion of the product.

Experimental Protocol: General Crystallization Procedure

This is a generalized protocol that can be used as a starting point for the crystallization of this compound. Optimization of the solvent and conditions will likely be necessary.

  • Dissolution: In a suitable flask, add the crude this compound. Add a small amount of a chosen solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring. Continue to add the solvent in small portions until the solid has just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for a period of time.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.

TroubleshootingWorkflow start Start Crystallization dissolution Dissolve Compound in Hot Solvent start->dissolution cooling Cool Solution dissolution->cooling crystals_form Crystals Form? cooling->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Compound Oils Out crystals_form->oiling_out Oils Out filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes induce_crystallization Induce Crystallization (Scratch, Seed, Evaporate) no_crystals->induce_crystallization induce_crystallization->cooling reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent reheat_add_solvent->cooling check_purity Check Purity and Yield filter_dry->check_purity purity_ok Purity/Yield OK? check_purity->purity_ok low_purity Low Purity purity_ok->low_purity Low Purity low_yield Low Yield purity_ok->low_yield Low Yield end End purity_ok->end Yes recrystallize Recrystallize from Different Solvent low_purity->recrystallize recrystallize->start concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor concentrate_mother_liquor->cooling

Caption: Troubleshooting workflow for crystallization.

Technical Support Center: Minimizing Impurity Formation in Large-Scale API Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides practical troubleshooting advice, detailed experimental protocols, and data-driven insights to help you minimize impurity formation during the large-scale synthesis of Active Pharmaceutical Ingredient (API) intermediates.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the large-scale synthesis of API intermediates?

A1: Impurities in API intermediates can originate from multiple sources throughout the manufacturing process.[1][2][3] Identifying the source is a critical first step in controlling them.[4] The most common sources include:

  • Starting Materials and Reagents: Impurities present in the initial raw materials or reagents can be carried through the synthesis.[1][5][6]

  • Manufacturing Process: Side reactions, incomplete reactions, or excursions in process parameters like temperature and pH can generate by-products.[4][5]

  • Intermediates: Unreacted intermediates or by-products from intermediate steps can persist in the final product.[3][6]

  • Degradation: The final API or intermediates may degrade during processing or storage, forming new impurities.

  • Solvents and Catalysts: Residual solvents or trace metals from catalysts can remain.[1][3]

Q2: An unknown impurity has appeared in my latest batch. What is the general workflow for identifying and controlling it?

A2: A systematic approach is crucial when a new impurity is detected. The goal is to identify its structure, understand its origin, and implement a control strategy. This workflow is a fundamental aspect of process validation and Good Manufacturing Practices (GMP).[7]

Troubleshooting Workflow for Unknown Impurity

G cluster_detection Detection & Characterization cluster_investigation Source Investigation cluster_control Control Strategy A Unknown Impurity Detected (e.g., via HPLC) B Isolate Impurity (Prep-HPLC, SFC) A->B C Characterize Structure (LC-MS, NMR, etc.) B->C D Hypothesize Formation Pathway (Side-reaction, Degradation, etc.) C->D C->D E Perform Stress Studies & Forced Degradation D->E F Analyze Raw Materials & Intermediates D->F H Improve Purification (Crystallization, Chromatography) D->H G Modify Reaction Conditions (Temp, pH, Reagent) E->G E->G I Set Specification for Raw Material/Intermediate F->I F->I J Implement In-Process Controls (IPCs) G->J H->J

Caption: A workflow for identifying and controlling unknown impurities.

Q3: What are genotoxic impurities (GTIs) and why do they require special attention?

A3: Genotoxic impurities (GTIs) are compounds that can damage DNA, potentially causing mutations and increasing cancer risk.[8][9] Due to this significant safety concern, regulatory agencies like the FDA and EMA have established stringent guidelines for their control.[9][10][11] The acceptable daily intake for most GTIs is set at a Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure.[8][10] This necessitates highly sensitive analytical methods and robust control strategies to keep them at or below parts-per-million (ppm) levels in the final drug substance.[12]

Section 2: Troubleshooting Guides

Issue 1: High Levels of a Process-Related Impurity Post-Crystallization

You've completed a large-scale crystallization, but HPLC analysis shows an impurity is still above the required specification (e.g., >0.1%).

Possible Causes & Solutions

CauseRecommended ActionData to Collect
Co-crystallization / Solid Solution The impurity has similar properties to the API and is incorporated into the crystal lattice.Action: Screen alternative solvent systems (anti-solvents, mixed solvents) to alter selectivity and solubility profiles.[13] Consider a reslurry in a solvent where the impurity is more soluble.
Surface Deposition The impurity is not incorporated into the crystal but adheres to the crystal surface as the mother liquor is removed.Action: Implement a more effective washing step post-filtration. Use a solvent in which the API is poorly soluble but the impurity is soluble. Perform a slurry wash.[14][15]
Poor Purge Factor The crystallization process itself is inefficient at rejecting this specific impurity.Action: Optimize crystallization parameters. This includes adjusting the cooling rate, agitation speed, and seeding strategy to promote the growth of larger, more perfect crystals that are less likely to trap impurities.[14]
Agglomeration Small crystals clump together, trapping mother liquor (and dissolved impurities) within the agglomerate.Action: Modify agitation rate or consider using additives to prevent agglomeration. In some cases, applying ultrasound can break up agglomerates and improve purity.[14]

Impurity Rejection Troubleshooting Logic

G A Impurity > 0.1% after Crystallization B Analyze Mother Liquor: Is impurity concentrated? A->B E Perform Efficient Cake Wash & Re-analyze Solids A->E C YES: Poor Purge. Optimize Crystallization (Cooling Rate, Solvent) B->C Yes D NO: Potential Lattice Inclusion. Re-screen Solvents B->D No F Impurity Reduced? E->F G YES: Surface Deposition Was the Issue. Improve Wash. F->G Yes H NO: Re-evaluate Cause. Consider Agglomeration or Lattice Inclusion. F->H No

Caption: Decision tree for troubleshooting high impurity levels post-crystallization.

Issue 2: Batch-to-Batch Variability in Impurity Profile

Different manufacturing runs are producing inconsistent levels of key impurities, making it difficult to maintain quality control.

Possible Causes & Solutions

CauseRecommended ActionData to Collect
Raw Material Variability Different lots of a key starting material or reagent have varying purity profiles.Action: Tighten specifications for incoming raw materials. Qualify multiple suppliers and compare their impurity profiles. Analyze each new lot of critical materials before use.[4][16]
Inconsistent Process Parameters Even minor deviations in temperature, pressure, reaction time, or addition rates can favor side reactions.[]Action: Implement stricter in-process controls (IPCs). Use Process Analytical Technology (PAT) for real-time monitoring.[5] Perform Design of Experiments (DoE) to understand which parameters are critical.[5]
Equipment or Cleaning Issues Cross-contamination from previous batches or inadequate cleaning can introduce impurities.Action: Validate cleaning procedures rigorously. Dedicate equipment to specific process steps where feasible.
Atmospheric Contamination Reactions sensitive to oxygen or moisture may yield different by-products if the inert atmosphere is not consistent.Action: Ensure a robust and consistent inert gas (e.g., nitrogen, argon) blanket. Monitor oxygen/moisture levels in the reactor headspace.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study for Impurity Identification

This protocol is used to intentionally degrade the API intermediate under various stress conditions to predict potential degradation products that could form during storage or handling. This is a key part of impurity profiling.[6]

Objective: To generate and identify potential degradation impurities.

Methodology:

  • Sample Preparation: Prepare five separate samples of the API intermediate (e.g., 100 mg each) in solution (e.g., in acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solid sample at 80°C for 48 hours.

    • Photolytic Stress: Expose the solution to a calibrated UV/Vis light source (e.g., 1.2 million lux hours) in a photostability chamber.

  • Control Sample: Keep one sample under normal conditions.

  • Analysis:

    • After the stress period, neutralize the acid and base samples.

    • Dilute all samples to a standard concentration.

    • Analyze all stressed samples and the control sample by a stability-indicating HPLC-UV method.

    • For significant degradation products, use LC-MS to obtain molecular weight and fragmentation data for structural elucidation.[18][19]

Protocol 2: Laboratory-Scale Recrystallization for Impurity Purging

This protocol details a standard procedure for purifying a crude API intermediate by recrystallization to remove process-related impurities.[13]

Objective: To reduce the level of a specific impurity from ~2.0% to <0.1%.

Methodology:

  • Solvent Selection: Based on screening data, select a solvent in which the API intermediate has high solubility at elevated temperatures and low solubility at room temperature or below. For this example, Isopropanol (IPA) is chosen.

  • Dissolution: Charge 100 g of the crude intermediate into a 1 L jacketed reactor equipped with an overhead stirrer and a condenser. Add 500 mL of IPA.

  • Heating: Heat the mixture to 75-80°C with moderate agitation (e.g., 150 RPM) until all solids are dissolved.

  • Controlled Cooling (Crystallization):

    • Cool the solution from 80°C to 50°C over 1 hour.

    • If no spontaneous crystallization occurs, add seed crystals (e.g., 0.1 g).

    • Hold at 50°C for 2 hours to allow for crystal growth.

    • Cool the slurry from 50°C to 5°C over 3 hours.

  • Isolation:

    • Filter the cold slurry through a Buchner funnel.

    • Wash the resulting filter cake twice with 50 mL portions of cold (0-5°C) IPA.

  • Drying: Dry the purified solid in a vacuum oven at 50°C until constant weight is achieved.

  • Analysis: Submit samples of the dried product and the combined mother liquor/wash filtrates for HPLC analysis to determine purity and yield.

Sample Data from Recrystallization Study

ParameterCrude IntermediateAfter RecrystallizationSpecification
Purity (by HPLC) 97.5%99.8%> 99.5%
Impurity A Level 2.0%0.08%< 0.10%
Impurity B Level 0.3%< 0.05% (Not Detected)< 0.10%
Yield N/A88%> 85%

References

Technical Support Center: Enhancing the Stability of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid in solution.

Troubleshooting Guides

This section addresses common issues observed during the handling and storage of this compound solutions, providing potential causes and actionable solutions.

Table 1: Troubleshooting Common Stability Issues

Observed Issue Potential Cause(s) Recommended Solutions & Mitigation Strategies
Loss of potency or decreased concentration over time in aqueous solution. Hydrolytic Degradation: The molecule may be susceptible to pH-dependent hydrolysis. Acidic or alkaline conditions can catalyze the degradation of the piperazine or benzoic acid moieties.- pH Optimization: Conduct a pH-stability profile to determine the optimal pH for maximum stability. It is advisable to maintain the pH close to neutral (pH 6-8) if possible.- Buffering: Utilize a suitable buffer system to maintain the optimal pH of the solution.- Storage Temperature: Store aqueous solutions at recommended low temperatures (e.g., -20°C) to slow down hydrolytic degradation.[1] Prepare fresh solutions for immediate use whenever feasible.
Discoloration of the solution (e.g., turning yellow or brown), especially when exposed to air. Oxidative Degradation: The piperazine ring is susceptible to oxidation, which can lead to the formation of colored degradation products. This can be accelerated by exposure to oxygen, metal ions, or light.- Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid into the solution.- Inert Atmosphere: For long-term storage of sensitive solutions, degas the solvent and overlay the solution with an inert gas like nitrogen or argon before sealing the container.- Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).
Rapid degradation or appearance of new peaks in HPLC upon exposure to light. Photodegradation: Compounds with aromatic rings and heteroatoms, similar to fluoroquinolones, can be sensitive to light, especially UV radiation. The piperazine ring is a known chromophore that can contribute to photolability.- Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[2]- Conduct Photostability Studies: Expose the solution to a controlled light source (as per ICH Q1B guidelines) to understand its photosensitivity and identify photodegradants.
Precipitation of the compound from the solution. Poor Solubility or pH Shift: The compound's solubility is likely pH-dependent due to the basic piperazine and acidic carboxylic acid groups. A shift in pH can cause the compound to precipitate.- Degradation to a less soluble product. - pH Control: Ensure the pH of the solution is maintained within a range where the compound is sufficiently soluble.- Co-solvents: If aqueous solubility is a persistent issue, consider the use of a co-solvent system (e.g., water with DMSO, ethanol, or PEG).- Salt Formation: For solid-state and subsequent solution preparations, using a salt form of the compound (e.g., hydrochloride) can improve aqueous solubility and stability.
Inconsistent analytical results (e.g., variable peak areas in HPLC). Compound Adsorption: The basic nature of the piperazine moiety can lead to adsorption onto acidic surfaces of glass vials or HPLC columns.- Ongoing Degradation: Inconsistent results can be a sign of active degradation in the prepared solution.- Use of Silanized Glassware: To minimize adsorption, use silanized glass vials for storage and sample preparation.- HPLC Method Optimization: In your HPLC method, consider using a base-deactivated column and adding a competing base like triethylamine (0.1%) to the mobile phase to improve peak shape and reproducibility.- Fresh Sample Preparation: Always analyze freshly prepared solutions or samples that have been stored under validated stable conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: The solid compound should be stored at -20°C for optimal stability.[1]

Q2: My solution of this compound shows a gradual decrease in the main peak area and the appearance of new peaks in the HPLC chromatogram. What could be the cause?

A2: This is a classic indication of chemical degradation. The primary degradation pathways to consider for this molecule are hydrolysis, oxidation, and photodegradation. The piperazine ring and the benzoic acid group are the most likely sites of degradation. It is recommended to perform a forced degradation study to identify the nature of the degradation products and the conditions that accelerate instability.

Q3: How can I enhance the stability of my compound in an aqueous solution for in vitro assays?

A3: To enhance stability in aqueous media, you should first determine the optimal pH for your compound's stability and use a suitable buffer to maintain it. If the compound is susceptible to oxidation, the addition of an antioxidant is recommended. Always protect the solution from light by using amber vials. For storage, freezing at -20°C or -80°C is advisable. Whenever possible, use freshly prepared solutions for your experiments.

Q4: What are the likely degradation products of this compound?

  • Oxidation of the piperazine ring: This can lead to the formation of N-oxides or ring-opened products.

  • De-alkylation of the piperazine nitrogen: This would result in the formation of 3-fluoro-4-(piperazin-1-yl)benzoic acid.

  • Hydrolysis of the bond between the piperazine and the benzoic acid ring: This is less likely under mild conditions but could occur under harsh acidic or basic conditions.

  • Decarboxylation of the benzoic acid: This is generally observed under high-temperature conditions.

Q5: How do I develop a stability-indicating HPLC method for this compound?

A5: A stability-indicating HPLC method is one that can accurately quantify the parent compound without interference from any degradation products, impurities, or excipients. The development process typically involves:

  • Forced Degradation: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Method Development: Using the stressed samples to develop an HPLC method (typically reversed-phase with a C18 column) that separates the parent peak from all degradation product peaks. This involves optimizing the mobile phase (organic solvent, pH, buffer), gradient, flow rate, and column temperature.

  • Method Validation: Validating the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Store the solution at 60°C for 24 hours. Analyze at intermediate time points (e.g., 2, 6, 12 hours). If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a known concentration. Store at 60°C for 24 hours, with intermediate analysis. If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. If minimal degradation is seen, repeat with 30% H₂O₂.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and store it at 70°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B). A control sample should be kept in the dark.

  • Sample Analysis: Analyze all stressed and control samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to quantify the parent compound and detect the formation of degradation products.

Table 2: Example Forced Degradation Data for a Structurally Related Compound (Ciprofloxacin HCl)

Stress ConditionParameters% Degradation
Acidic Hydrolysis0.1 N HCl at 70°C for 4 h~20%[3]
Alkaline Hydrolysis0.1 N NaOH at 70°C for 4 h~24%[3]
Oxidation3% H₂O₂ at 70°C for 4 h~40%[3]
Thermal Degradation60°C for 24 h~10%[3]
UV Radiation5 days~30%[3]

Note: This data is for Ciprofloxacin HCl and serves as an illustrative example of the expected degradation profile under various stress conditions.

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Analyze Samples by HPLC-PDA/MS B->C D Identify and Quantify Degradation Products C->D E Elucidate Degradation Pathways D->E

Caption: Workflow for a forced degradation study.

G cluster_pathway Proposed Degradation Pathways cluster_conditions cluster_products parent This compound acid Acid/Base Hydrolysis oxidant Oxidation light Photolysis hydrolysis_prod Hydrolyzed Products acid->hydrolysis_prod H+/OH- oxidation_prod Piperazine N-Oxide or Ring-Opened Products oxidant->oxidation_prod [O] photo_prod Photodegradants light->photo_prod

Caption: Proposed degradation pathways for the target compound.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of fluorinated benzoic acids.

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific problems you may encounter.

Question 1: I am observing significant peak tailing for my fluorinated benzoic acid analyte. What are the most likely causes?

Peak tailing for acidic compounds like fluorinated benzoic acids is a common issue in reversed-phase HPLC. The primary causes can be categorized as follows:

  • Secondary Silanol Interactions: This is the most frequent cause. Silica-based columns (e.g., C18) have residual acidic silanol groups (Si-OH) on their surface. If the mobile phase pH is not sufficiently low, these silanols can become ionized (Si-O-) and interact with the acidic analyte, causing a secondary retention mechanism that leads to peak tailing.[1][2] The high electronegativity of fluorine in your analyte can influence its interaction with these silanol groups.

  • Mobile Phase pH Near Analyte pKa: When the pH of the mobile phase is close to the pKa of your fluorinated benzoic acid, the analyte will exist as a mixture of its ionized and non-ionized forms. This dual state leads to inconsistent retention and can result in broadened or tailing peaks.[1][2][3]

  • Column Contamination: Accumulation of contaminants from the sample matrix or mobile phase on the column inlet frit or the stationary phase can lead to peak distortion.[2][4] Metal contamination in the silica matrix can also chelate with analytes, causing tailing.[5]

  • Column Voids or Channeling: A void at the column inlet or channels in the packed bed can disrupt the flow path of the analyte, leading to peak broadening and tailing for all peaks in the chromatogram.[2][4]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening, which often manifests as peak tailing, especially for early-eluting peaks.[6]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak distortion.[2]

Question 2: How can I systematically troubleshoot and resolve the peak tailing?

A logical, step-by-step approach is the most effective way to identify and resolve the issue. The following workflow can guide you through the process.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing of Fluorinated Benzoic Acids start Start: Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks physical_issue Likely Physical/Instrumental Issue check_all_peaks->physical_issue Yes chemical_issue Likely Chemical Interaction Issue check_all_peaks->chemical_issue No check_void Check for Column Void/Blockage physical_issue->check_void check_ecv Inspect for Extra-Column Volume check_void->check_ecv end_resolved Issue Resolved check_ecv->end_resolved check_pka Check Analyte pKa & Mobile Phase pH chemical_issue->check_pka adjust_ph Adjust Mobile Phase pH (pH << pKa) check_pka->adjust_ph check_additive Consider Mobile Phase Additive adjust_ph->check_additive check_column_chem Evaluate Column Chemistry check_additive->check_column_chem check_contamination Consider Column Contamination check_column_chem->check_contamination flush_column Perform Column Wash check_contamination->flush_column flush_column->end_resolved end_persist Issue Persists: Contact Support

A logical workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable tailing factor?

A tailing factor (Tf) or asymmetry factor (As) close to 1.0 is ideal, indicating a symmetrical peak.[1] In practice, a value between 0.9 and 1.2 is often considered acceptable. However, for quantitative analysis, a tailing factor greater than 1.5 can significantly impact integration accuracy and reproducibility.[7] A value exceeding 2.0 is generally unacceptable for most analytical methods.[1]

Q2: How does the pKa of my fluorinated benzoic acid affect the mobile phase pH I should use?

To ensure your fluorinated benzoic acid is in a single, non-ionized state for consistent retention and good peak shape, the mobile phase pH should be at least 1.5 to 2 pH units below the analyte's pKa.[8][9] This suppresses the ionization of the carboxylic acid group. You can find the pKa values for various fluorinated benzoic acids in the data table below.

Q3: Can the type of organic modifier (acetonitrile vs. methanol) affect peak tailing?

Yes, the choice of organic modifier can influence peak shape. Acetonitrile and methanol have different properties that can affect secondary interactions between the analyte and the stationary phase. If you are observing tailing with one, it is worthwhile to try the other as part of your method development or troubleshooting.

Q4: When should I consider using a different column?

If you have systematically addressed mobile phase conditions (pH, additives) and ruled out instrumental issues and contamination, the column chemistry itself may be the problem. Consider the following:

  • End-capped Columns: Modern, high-purity, end-capped C18 columns are designed to minimize the number of accessible silanol groups, which can significantly reduce peak tailing for acidic compounds.

  • Fluorinated Phases: For highly fluorinated benzoic acids, a fluorinated stationary phase (e.g., PFP - pentafluorophenyl) can offer alternative selectivity and potentially improved peak shape due to specific interactions between the fluorinated analyte and the stationary phase.[10]

Data Presentation

The following table summarizes the pKa values of various fluorinated benzoic acids, which is critical for selecting the appropriate mobile phase pH.

CompoundpKa
Benzoic Acid4.20[11]
2-Fluorobenzoic acid3.27[11]
3-Fluorobenzoic acid3.86[11]
4-Fluorobenzoic acid4.14[11]
2,3-Difluorobenzoic acid2.88[11]
2,4-Difluorobenzoic acid2.85[11]
2,5-Difluorobenzoic acid2.87[11]
2,6-Difluorobenzoic acid2.13[11]
3,4-Difluorobenzoic acid3.80[11]
3,5-Difluorobenzoic acid3.37[11]
2,3,4-Trifluorobenzoic acid2.87 (Predicted)[11]
2,3,5-Trifluorobenzoic acid2.59 (Predicted)[11]
2,3,6-Trifluorobenzoic acid~2.1[11]
2,4,5-Trifluorobenzoic acid2.80[11]
2,4,6-Trifluorobenzoic acid1.83[11]
3,4,5-Trifluorobenzoic acid3.29[11]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Fluorinated Benzoic Acid Analysis

This protocol describes the preparation of a buffered mobile phase to maintain a consistent pH below the analyte's pKa.

Objective: To prepare a mobile phase with a pH at least 1.5-2.0 units below the pKa of the fluorinated benzoic acid of interest.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Buffer salt (e.g., potassium phosphate monobasic)

  • Acid for pH adjustment (e.g., phosphoric acid)

  • Calibrated pH meter

  • 0.22 µm or 0.45 µm membrane filters

Procedure:

  • Determine Target pH: Based on the pKa of your analyte from the table above, determine the target pH for your mobile phase (at least 1.5 units lower).

  • Prepare Aqueous Buffer:

    • Weigh an appropriate amount of buffer salt to achieve the desired concentration (typically 10-50 mM).

    • Dissolve the salt in HPLC-grade water.

    • Adjust the pH of the aqueous solution to the target pH using the appropriate acid (e.g., phosphoric acid for a phosphate buffer).

    • Filter the aqueous buffer through a 0.22 µm or 0.45 µm filter.

  • Prepare Mobile Phase:

    • Measure the required volumes of the filtered aqueous buffer and the organic modifier (e.g., acetonitrile or methanol) to achieve the desired composition (e.g., 60:40 acetonitrile:buffer).

    • Mix the aqueous and organic phases thoroughly.

    • Degas the final mobile phase using sonication or vacuum filtration.

Protocol 2: General C18 Column Washing Procedure

This protocol outlines a general procedure for washing a C18 column to remove contaminants that may cause peak tailing. Always consult the column manufacturer's instructions for specific recommendations.

Objective: To remove strongly retained hydrophobic and polar contaminants from a C18 column.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade acetonitrile or methanol

Procedure:

  • Flush with Water: Disconnect the column from the detector and flush it to waste. Wash the column with at least 10-20 column volumes of HPLC-grade water to remove any buffer salts.

  • Flush with Isopropanol: Flush the column with 10-20 column volumes of isopropanol.

  • Flush with Strong Organic Solvent: Flush the column with 10-20 column volumes of 100% acetonitrile or methanol to remove strongly retained hydrophobic compounds.

  • Re-equilibration: Reconnect the column to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.

Protocol 3: Column Wash to Remove Metal Contamination

If you suspect metal contamination is causing peak tailing, a more specific washing procedure may be necessary.

Objective: To remove metal ion contaminants from the column.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • EDTA solution (e.g., 10-20 mM in water)

Procedure:

  • Flush with Water: As in Protocol 2, first flush the column with HPLC-grade water.

  • Flush with EDTA Solution: Flush the column with 10-20 column volumes of the EDTA solution.

  • Flush with Water: Flush the column again with 10-20 column volumes of HPLC-grade water to remove the EDTA.

  • Flush with Organic Solvents: Proceed with the isopropanol and strong organic solvent flushes as described in Protocol 2.

  • Re-equilibration: Re-equilibrate the column with your mobile phase.

References

Technical Support Center: Efficient Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid. The primary synthetic routes involve C-N cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound?

A1: The synthesis is typically achieved via a carbon-nitrogen (C-N) bond formation reaction. The two most prevalent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The Buchwald-Hartwig reaction is often preferred due to its generally milder reaction conditions and broader substrate scope.

Q2: Which starting materials are required for the synthesis?

A2: For a Buchwald-Hartwig or Ullmann reaction, you will need a substituted halobenzoic acid and 1-methylpiperazine. The most common starting halobenzoic acids are 3-fluoro-4-chlorobenzoic acid or 3-fluoro-4-bromobenzoic acid. The reactivity of the aryl halide typically follows the order I > Br > Cl.

Q3: How do I choose between a Buchwald-Hartwig and an Ullmann reaction?

A3: The Buchwald-Hartwig amination generally offers higher yields and requires lower temperatures, but the palladium catalysts and phosphine ligands can be expensive and sensitive to air and moisture.[1] The Ullmann condensation uses more economical copper catalysts but often necessitates higher reaction temperatures and may have a more limited substrate scope.[2]

Q4: What are the key parameters to control for a successful synthesis?

A4: Several factors are critical for a high-yielding reaction:

  • Catalyst and Ligand Choice: The selection of the appropriate palladium precursor and phosphine ligand (for Buchwald-Hartwig) or copper source and ligand (for Ullmann) is crucial.

  • Base Selection: The choice of base is critical and can significantly impact the reaction rate and yield. Common bases for Buchwald-Hartwig include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). For Ullmann reactions, potassium carbonate (K₂CO₃) is often used.

  • Solvent: Anhydrous, deoxygenated solvents are essential, especially for the air-sensitive catalysts used in the Buchwald-Hartwig reaction. Toluene, dioxane, and DMF are common choices.

  • Temperature: Reaction temperature needs to be optimized. While Buchwald-Hartwig reactions can often proceed at temperatures ranging from room temperature to around 110 °C, Ullmann reactions may require temperatures above 130 °C.[3]

  • Inert Atmosphere: For Buchwald-Hartwig reactions, maintaining an inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst degradation.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium precursor and phosphine ligand are fresh and have been stored under an inert atmosphere. Consider using a pre-catalyst for more consistent activity.
Inappropriate Base The strength and solubility of the base are critical. For electron-deficient aryl halides like 3-fluoro-4-chlorobenzoic acid, a strong, non-nucleophilic base like NaOtBu or LiHMDS is often required. Ensure the base is anhydrous.
Presence of Oxygen or Moisture Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. Use anhydrous solvents and reagents.
Low Reaction Temperature While some Buchwald-Hartwig reactions proceed at room temperature, coupling of electron-deficient chlorides may require heating. Incrementally increase the temperature (e.g., to 80-110 °C) and monitor the reaction progress.
Incorrect Stoichiometry Ensure the molar ratios of the aryl halide, amine, base, and catalyst/ligand are correct. A slight excess of the amine and base is often used.

Issue 2: Formation of Side Products/Impurities

Potential Cause Recommended Solution
Hydrodehalogenation of the Aryl Halide This side reaction can occur in the presence of water or other proton sources. Ensure strictly anhydrous conditions. The choice of phosphine ligand can also influence this side reaction.
Homocoupling of the Aryl Halide This can be more prevalent at higher temperatures. Try lowering the reaction temperature or screening different catalyst systems.
Reaction with the Carboxylic Acid Group The carboxylic acid can potentially coordinate to the metal center. While generally well-tolerated, if issues persist, consider protecting the carboxylic acid as an ester and deprotecting it after the C-N coupling.

Issue 3: Difficult Purification

Potential Cause Recommended Solution
Product is an Amphoteric Salt The product contains both a basic piperazine nitrogen and an acidic carboxylic acid, which can make extraction and chromatography challenging.
Acid-Base Extraction: Carefully adjust the pH of the aqueous solution during workup. Acidifying the aqueous layer (e.g., with HCl) will protonate the piperazine nitrogen, making the product water-soluble. Conversely, basifying (e.g., with NaOH) will deprotonate the carboxylic acid, also increasing water solubility. Extraction into an organic solvent is often most effective near the isoelectric point.
Chromatography: If column chromatography is necessary, consider using a modified stationary phase or adding a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization and improve peak shape.
Residual Palladium Catalyst The final product can be contaminated with palladium. Treat the crude product with a palladium scavenger, or consider recrystallization to remove metal impurities.

Catalyst Performance Data (for related reactions)

Aryl HalideAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneN-methylpiperazinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10024~80
4-ChlorotolueneMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10018~95
2-Bromobenzoic acidAnilineCuI/Cu₂ON/AK₂CO₃2-ethoxyethanol13024~97
4-BromoanisolePiperidine(NHC)Pd(allyl)Cl (3)N/ALiHMDSTHFRT0.3~93

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via Buchwald-Hartwig amination. This should be considered a starting point, and optimization of conditions may be necessary.

Materials:

  • 3-Fluoro-4-chlorobenzoic acid

  • 1-Methylpiperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 3-fluoro-4-chlorobenzoic acid (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Add 1-methylpiperazine (1.2 eq) to the mixture via syringe.

  • Finally, add sodium tert-butoxide (1.4 eq) to the flask under a positive flow of argon.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3.

  • Wash the aqueous layer with ethyl acetate to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to ~7-8 with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L) OxAdd->PdII_complex Amine_assoc Amine Association PdII_complex->Amine_assoc R₂R₃NH PdII_amine_complex [Ar-Pd(II)-N(H)R₂R₃(L)]⁺X⁻ Amine_assoc->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex Ar-Pd(II)-NR₂R₃(L) Deprotonation->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-NR₂R₃ RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low/No Yield check_reagents Check Reagent Quality (Catalyst, Base, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Atmosphere) check_reagents->check_conditions Yes replace_reagents Use Fresh/Anhydrous Reagents check_reagents->replace_reagents No check_stoichiometry Verify Stoichiometry check_conditions->check_stoichiometry Yes optimize_temp Increase Temperature/ Ensure Inert Atmosphere check_conditions->optimize_temp No adjust_ratios Adjust Molar Ratios check_stoichiometry->adjust_ratios No re_evaluate Re-evaluate Catalyst/Ligand/Base System check_stoichiometry->re_evaluate Yes

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated benzoic acids, focusing on their antimicrobial and anti-inflammatory properties. While direct comparative data for the parent compounds is not always available in single studies, this document synthesizes available data on benzoic acid and its derivatives to provide valuable insights for research and drug development.

Data Presentation: Comparative Biological Activity

The following tables summarize the available quantitative data on the antimicrobial and anti-inflammatory activities of benzoic acid and its derivatives. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Lower MIC values indicate greater antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)Reference
Non-Fluorinated
Benzoic AcidEscherichia coli O157:H71000[1]
2-Hydroxybenzoic Acid (Salicylic Acid)Escherichia coli O157:H71000[1]
Fluorinated Derivatives
N-(4-chlorophenyl)-2-fluorobenzamideStaphylococcus aureus125[2]
N-(4-chlorophenyl)-2-fluorobenzamideBacillus subtilis250[2]
N-(4-chlorophenyl)-2-fluorobenzamideEscherichia coli500[2]
N-(4-methylphenyl)-2-fluorobenzamideStaphylococcus aureus250[2]
N-(4-methylphenyl)-2-fluorobenzamideBacillus subtilis500[2]
N-(4-methoxyphenyl)-2-fluorobenzamideStaphylococcus aureus250[2]
N-(4-methoxyphenyl)-2-fluorobenzamideBacillus subtilis250[2]

Note: The data for fluorinated compounds are for amide derivatives of 2-fluorobenzoic acid, not the parent acid itself. A direct comparison with benzoic acid requires further experimental validation under identical conditions.

Table 2: Anti-Inflammatory Activity (Cyclooxygenase - COX Inhibition)

Lower IC50 values indicate greater inhibitory potency. The data below is for derivatives of benzoic acid, highlighting the impact of fluorination in more complex molecules.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Non-Fluorinated Derivative
Ibuprofen (Propionic acid derivative)COX-1~130.035[3]
COX-2~370[3]
Fluorinated Derivatives
Celecoxib (features a trifluoromethyl group)COX-1~15>375[3]
COX-2~0.04[3]
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (proxy for fluoro-analog)COX-2Higher affinity than aspirin (in silico)Not specified[3]

Note: This table includes well-known NSAIDs to provide context for the potency and selectivity of COX inhibitors. The data illustrates the principle that fluorination is a key strategy in designing potent and selective anti-inflammatory agents.

Experimental Protocols

Broth Microdilution MIC Assay

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the benzoic acid derivatives in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Growth Medium: Use an appropriate liquid growth medium such as Mueller-Hinton Broth (MHB) for bacteria.[4]

  • Microorganism: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[2]

  • 96-Well Microtiter Plates: Sterile plates are used for the assay.

2. Assay Procedure:

  • Serial Dilution: Perform serial twofold dilutions of the test compounds in the microtiter plates using the growth medium to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial suspension to each well containing the diluted compounds.

  • Controls:

    • Positive Control: A well with the bacterial suspension and growth medium but no test compound.

    • Negative Control: A well with growth medium only to check for sterility.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[2]

3. MIC Determination:

  • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density with a microplate reader.[2]

In Vitro COX Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.[6][7][8]

1. Preparation of Reagents:

  • Enzymes: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Substrate: Prepare a solution of arachidonic acid.[6]

  • Test Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Buffer: Typically a Tris-HCl buffer (pH 8.0) containing necessary co-factors like hematin.[6][7]

2. Assay Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Incubate this mixture for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.[6][8]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[6]

  • Reaction Termination: After a defined incubation time (e.g., 2 minutes), stop the reaction by adding a strong acid, such as hydrochloric acid.[6]

3. Quantification and Data Analysis:

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]

  • Calculation of Inhibition: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a suitable curve-fitting software to determine the IC50 value.[8]

Mandatory Visualization

Signaling Pathway for COX-2 Inhibition

The anti-inflammatory action of many benzoic acid derivatives involves the inhibition of the cyclooxygenase (COX) enzyme, which is a key player in the arachidonic acid cascade leading to the production of pro-inflammatory prostaglandins.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Benzoic_Acids Fluorinated & Non-Fluorinated Benzoic Acid Derivatives Benzoic_Acids->COX2 Inhibition

Inhibition of the COX-2 pathway by benzoic acid derivatives.
Experimental Workflow for MIC Determination

The broth microdilution method is a standard laboratory procedure to determine the minimum inhibitory concentration of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions of Test Compounds Serial_Dilution Serial Dilution of Compounds in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity (Growth) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Growth Visual_Inspection->MIC_Determination

Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

The Fluorinated Advantage: A Comparative Guide to 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical determinant of success in the synthesis of novel kinase inhibitors. This guide provides an objective comparison of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid and its non-fluorinated counterpart, 4-(4-methylpiperazin-1-yl)benzoic acid, as precursors in the development of potent kinase inhibitors, with a focus on dual FLT3/Aurora kinase inhibitors.

The strategic incorporation of fluorine into pharmaceutical compounds is a well-established method for enhancing drug-like properties. In the context of kinase inhibitor precursors, the presence of a fluorine atom on the benzoic acid scaffold can significantly influence metabolic stability, binding affinity, and overall potency of the final drug candidate. This guide delves into the synthetic utility and comparative performance of this compound, supported by experimental data and detailed protocols.

Comparative Synthesis and Performance

While direct head-to-head comparative studies are not extensively published, the available literature on the synthesis of kinase inhibitors allows for a detailed comparison of the synthetic routes and the properties of the resulting compounds. The primary advantage of incorporating a fluorine atom lies in its ability to block potential sites of metabolism and modulate the electronic properties of the molecule, which can lead to enhanced biological activity.

For instance, in the synthesis of imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitors, both fluorinated and non-fluorinated precursors can be utilized. The general synthetic scheme involves the conversion of the benzoic acid to its corresponding benzaldehyde, followed by a condensation reaction.

PrecursorIntermediateKey Reaction StepReported Yield (Exemplary)Final Inhibitor Potency (Exemplary IC50)
This compound 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehydeNucleophilic Aromatic SubstitutionGood to ExcellentHigh (nM range)
4-(4-methylpiperazin-1-yl)benzoic acid 4-(4-methylpiperazin-1-yl)benzaldehydeReductive AminationGenerally HighModerate to High (nM to µM range)

Note: The yields and potencies are generalized from typical synthetic and screening results for this class of compounds and may vary depending on the specific target and reaction conditions.

The fluorinated precursor often leads to inhibitors with improved metabolic stability and, in many cases, higher potency due to favorable interactions of the fluorine atom within the kinase binding pocket.

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and the final kinase inhibitors are crucial for reproducibility and further development.

Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde

This protocol describes the synthesis of the aldehyde intermediate from the corresponding benzoic acid, a critical step in the path to the final kinase inhibitor.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Triacetoxyborohydride or other suitable reducing agent

  • Anhydrous conditions

Procedure:

  • A solution of this compound in anhydrous DCM is treated with a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride at 0 °C.

  • The reaction mixture is stirred at room temperature until the conversion to the acid chloride is complete (monitored by TLC or LC-MS).

  • The solvent and excess oxalyl chloride are removed under reduced pressure.

  • The crude acid chloride is redissolved in an anhydrous solvent and subjected to reduction. For example, a Rosenmund reduction or reduction with a suitable hydride reagent can be employed to yield the desired aldehyde.

  • The reaction is quenched, and the product is extracted and purified by column chromatography to yield 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde.

Synthesis of an Imidazo[4,5-b]pyridine-Based Kinase Inhibitor

This generalized protocol outlines the final steps to construct the kinase inhibitor core.

Materials:

  • 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde (or its non-fluorinated analog)

  • A substituted 2,3-diaminopyridine

  • An oxidizing agent (e.g., sodium metabisulfite)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • A mixture of the aldehyde and the substituted 2,3-diaminopyridine is heated in a suitable solvent.

  • An oxidizing agent is added, and the reaction is stirred at an elevated temperature for several hours.

  • Upon completion, the reaction mixture is cooled, and the crude product is precipitated or extracted.

  • The final kinase inhibitor is purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

To evaluate the potency of the synthesized inhibitors, a standard in vitro kinase assay is performed.

Procedure:

  • The kinase enzyme, a fluorescently labeled peptide substrate, and the test inhibitor at various concentrations are added to the wells of a microplate.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at room temperature to allow for phosphorylation of the substrate.

  • The reaction is stopped, and the amount of phosphorylated and unphosphorylated substrate is determined using a suitable detection method (e.g., fluorescence polarization).

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Synthesis and Mechanism

To better understand the processes involved, the following diagrams illustrate the synthetic workflow and the targeted signaling pathway.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Precursor This compound Intermediate Aldehyde Intermediate Precursor->Intermediate Reduction Final_Inhibitor Dual FLT3/Aurora Kinase Inhibitor Intermediate->Final_Inhibitor Condensation Kinase_Assay In Vitro Kinase Assay Final_Inhibitor->Kinase_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis

Caption: Synthetic and evaluation workflow for kinase inhibitors.

signaling_pathway FLT3 FLT3 Receptor Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT) FLT3->Downstream Aurora Aurora Kinase Aurora->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Dual FLT3/Aurora Kinase Inhibitor Inhibitor->FLT3 Inhibitor->Aurora

Caption: Targeted FLT3 and Aurora kinase signaling pathways.

Conclusion

The choice between this compound and its non-fluorinated analogs depends on the specific goals of the drug discovery program. The fluorinated precursor offers a strategic advantage in enhancing key pharmacokinetic and pharmacodynamic properties, often leading to more potent and metabolically stable kinase inhibitors. The experimental protocols and comparative insights provided in this guide aim to facilitate the rational design and efficient synthesis of next-generation targeted therapies.

Validation of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic Acid Synthesis by Spectroscopic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic validation for the synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid, a key intermediate in pharmaceutical research. We present a common synthetic pathway and an alternative, complete with detailed experimental protocols and expected analytical data to aid in the characterization and validation of this compound.

Synthesis Routes

Two prevalent methods for the synthesis of this compound involve nucleophilic aromatic substitution. The primary route utilizes the greater reactivity of the fluorine atom at the 4-position of 3,4-difluorobenzoic acid. An alternative approach employs 3-fluoro-4-chlorobenzoic acid, which may offer advantages in terms of starting material cost or availability.

Primary Synthesis Route:

A 3,4-Difluorobenzoic Acid C Nucleophilic Aromatic Substitution A->C B N-Methylpiperazine B->C D This compound C->D Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat

Caption: Primary synthesis of the target compound.

Alternative Synthesis Route:

A 3-Fluoro-4-chlorobenzoic Acid C Nucleophilic Aromatic Substitution A->C B N-Methylpiperazine B->C D This compound C->D Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_confirmation Structure Confirmation A Starting Materials (e.g., 3,4-Difluorobenzoic Acid, N-Methylpiperazine) B Reaction Setup (Solvent, Base, Heat) A->B C Work-up & Isolation B->C D ¹H NMR C->D E ¹³C NMR C->E F Mass Spectrometry C->F G IR Spectroscopy C->G H Final Product Confirmation D->H E->H F->H G->H

A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic Acid Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of molecules incorporating the 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl moiety, with a focus on their application as kinase inhibitors. The data presented is synthesized from various studies on related, but more complex, molecular scaffolds. The insights are intended for researchers, scientists, and drug development professionals working on kinase inhibitor design.

The 3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid scaffold is a key component in a variety of kinase inhibitors. The fluorine atom often enhances metabolic stability and binding affinity, while the 4-methylpiperazine group can improve solubility and form crucial interactions with the target protein. Variations of this core structure have been explored in the development of inhibitors for kinases such as Aurora, FLT3, and BCR-ABL.

Comparative Biological Activity of Analogs

The following tables summarize the in vitro activity of various compounds that contain the 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl moiety or structurally similar fragments. These compounds belong to different chemical series, but the data provides insights into how modifications on and around this core structure influence biological activity.

Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine-Based Analogs against Aurora and FLT3 Kinases

Compound IDModifications from Core StructureAurora-A (Kd, nM)FLT3 (Kd, nM)FLT3-ITD (Kd, nM)FLT3(D835Y) (Kd, nM)SW620 Cell GI50 (µM)hERG Inhibition (% @ 10 µM)
21a 1-methyl-1H-imidazol-5-yl substitution-----94%
21i 1-methyl-1H-pyrazol-4-yl substitution-----67%
27e 6-chloro, 7-(4-(4-chlorobenzyl)piperazin-1-yl), 2-(1,3-dimethyl-1H-pyrazol-4-yl)7.56.23814--

Data extracted from a study on imidazo[4,5-b]pyridine-based kinase inhibitors[1].

Table 2: Antiproliferative Activity of a Difluoro-indene Scaffold Analog against CML Cell Lines

Compound IDModifications from Core StructureK562 IC50 (nM)Ku812 IC50 (nM)BaF3 BCR-ABL IC50 (nM)BaF3 BCR-ABL T315I IC50 (nM)Oral Bioavailability (Mice)
3a-P1 (S)-3,3-difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden scaffold0.40.12.14.732%

Data from a study on a pan-inhibitor of BCR-ABL kinase[2].

Table 3: Inhibitory Activity of a Type II ABL/c-KIT Dual Kinase Inhibitor Analog

Compound IDModifications from Core StructureABL IC50 (nM)c-KIT IC50 (nM)K562 (CML) Antiproliferative IC50 (nM)GIST-T1 (GIST) Antiproliferative IC50 (nM)
34 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl core4675--

Data from the discovery of a potent type II ABL/c-KIT dual kinase inhibitor[3].

Table 4: Inhibitory Activity of Pan-BCR-ABL Inhibitor Analogs

Compound IDModifications from Core StructureBCR-ABL WT IC50 (nM)BCR-ABL T315I IC50 (nM)K-562 GI50 (nM)
AKE-72 (5) 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl core< 0.59< 10
Compound I Morpholine instead of methylpiperazine4.6227< 10

Data from a study on 3-aminoindazole based ABL inhibitors[4].

Key Structure-Activity Relationship Insights

From the compiled data, several SAR trends can be inferred for compounds containing the 4-(4-methylpiperazin-1-yl)phenyl moiety:

  • Role of the Methylpiperazine Group: The 4-methylpiperazine moiety is a common feature in potent kinase inhibitors, contributing to both potency and favorable pharmacokinetic properties. Replacing the methylpiperazine with a morpholine group, as seen in the comparison between AKE-72 and Compound I, can drastically reduce potency against mutant kinases like BCR-ABL T315I[4].

  • Impact of Fluorine Substitution: The presence of a fluorine atom on the phenyl ring is a recurring motif. While the specific SAR of the fluorine position is not detailed in these studies, its inclusion in multiple potent compounds suggests a beneficial role, likely related to enhancing binding affinity or improving metabolic stability.

  • Influence of Modifications on the Phenyl Ring: The addition of a trifluoromethyl group ortho to the piperazine linkage, as seen in compounds 34 and AKE-72, is associated with high potency against ABL and c-KIT kinases[3][4].

  • Scaffold Hopping and Bioisosteric Replacement: The core scaffold attached to the 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl moiety significantly influences the inhibitor's selectivity and potency. For instance, imidazo[4,5-b]pyridine scaffolds yield dual FLT3/Aurora kinase inhibitors[1], while difluoro-indene scaffolds produce potent pan-BCR-ABL inhibitors[2].

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are performed to determine the direct inhibitory effect of a compound on a purified enzyme. A common method involves measuring the phosphorylation of a substrate by the kinase.

  • Reagents: Purified recombinant kinase, biotinylated peptide substrate, ATP, and test compounds.

  • Procedure: The kinase, substrate, and varying concentrations of the test compound are incubated in an assay buffer. The reaction is initiated by the addition of ATP.

  • Detection: After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as LanthaScreen™ TR-FRET, which measures the binding of a europium-labeled anti-phosphopeptide antibody to the phosphorylated substrate.

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by fitting the dose-response data to a sigmoidal curve.

Cell Viability/Antiproliferative Assay (e.g., MTT or CellTiter-Glo®)

These assays measure the effect of a compound on the proliferation and viability of cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., K562, SW620) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, which is then solubilized and measured spectrophotometrically.

    • CellTiter-Glo® Assay: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI50 or IC50) is calculated from the dose-response curve.

hERG Inhibition Assay

The hERG assay is critical for assessing the cardiotoxicity risk of a compound.

  • Method: Automated patch-clamp electrophysiology is commonly used with HEK293 cells stably expressing the hERG channel.

  • Procedure: Cells are exposed to various concentrations of the test compound, and the hERG tail current is measured in response to a specific voltage protocol.

  • Data Analysis: The IC50 value for hERG channel inhibition is determined from the concentration-response curve.

Visualizing Relationships and Workflows

Logical Flow of a Structure-Activity Relationship Study

The following diagram illustrates the typical workflow in an SAR study for developing kinase inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Analysis & Optimization Start Initial Hit Compound (e.g., containing the core moiety) Design Design Analogs (Modify substituents, scaffolds) Start->Design Identify modification sites Synthesis Chemical Synthesis of Analogs Design->Synthesis Biochemical Biochemical Assays (Kinase Inhibition, IC50) Synthesis->Biochemical Cellular Cellular Assays (Antiproliferation, GI50) Biochemical->Cellular ADME ADME/Tox Assays (Metabolic Stability, hERG) Cellular->ADME SAR_Analysis Analyze SAR Data ADME->SAR_Analysis InVivo In Vivo Efficacy (Xenograft Models) SAR_Analysis->Design Optimization Lead Optimization SAR_Analysis->Optimization Optimization->InVivo

Caption: Workflow of a typical structure-activity relationship (SAR) study.

Simplified BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Inhibitors targeting this kinase block downstream signaling pathways.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos phosphorylates STAT5 STAT5 BCR_ABL->STAT5 phosphorylates PI3K PI3K BCR_ABL->PI3K activates Ras Ras Grb2_Sos->Ras Proliferation Cell Proliferation & Survival Ras->Proliferation STAT5->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K->Apoptosis_Inhibition Inhibitor Kinase Inhibitor (e.g., Compound 3a-P1) Inhibitor->BCR_ABL inhibits

Caption: Simplified BCR-ABL signaling pathway and point of inhibition.

References

comparative analysis of different synthetic routes to 3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient and scalable production is of significant interest to the drug development industry. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering a detailed examination of their methodologies, reaction parameters, and overall efficiency.

Executive Summary

Two primary synthetic strategies for the preparation of this compound have been identified and analyzed.

  • Route 1: Nucleophilic Aromatic Substitution of 3,4-Difluorobenzoic Acid. This is a direct, one-step approach involving the reaction of a readily available starting material with N-methylpiperazine.

  • Route 2: Synthesis from 2-Fluoro-4-bromobenzoic acid. This multi-step route involves an initial Buchwald-Hartwig amination followed by hydrolysis to yield the final product.

This guide will delve into the experimental protocols for each route, present a quantitative comparison of their key performance indicators, and provide a visual representation of the synthetic pathways.

Data Presentation

ParameterRoute 1: From 3,4-Difluorobenzoic AcidRoute 2: From 2-Fluoro-4-bromobenzoic acid
Starting Materials 3,4-Difluorobenzoic acid, N-Methylpiperazine2-Fluoro-4-bromobenzoic acid, 1-Methylpiperazine, Methyl chloroformate, Palladium catalyst, Ligand, Base
Number of Steps 12
Reaction Temperature 140 °CStep 1: 100 °C, Step 2: 100 °C
Reaction Time 18 hoursStep 1: 18 hours, Step 2: 4 hours
Solvent PyridineStep 1: Toluene, Step 2: Methanol/Water
Yield 80%Not explicitly stated for the final product
Purity High (recrystallization from ethanol)Not explicitly stated for the final product
Key Reagents N-Methylpiperazine, PyridinePd(OAc)₂, BINAP, NaOtBu, Methyl chloroformate, NaOH

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution of 3,4-Difluorobenzoic Acid

This synthesis is detailed in patent WO2005014549A1.

Procedure:

A mixture of 3,4-difluorobenzoic acid (1.0 g, 6.33 mmol), N-methylpiperazine (2.1 mL, 18.98 mmol), and pyridine (6 mL) is heated to 140 °C for 18 hours in a sealed tube. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in 1N NaOH (20 mL) and washed with ethyl acetate (2 x 20 mL). The aqueous layer is acidified to pH 5 with 1N HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from ethanol to yield this compound as a white solid (1.2 g, 80% yield).

Route 2: Synthesis from 2-Fluoro-4-bromobenzoic acid

This proposed route is based on standard organic transformations.

Step 1: Methyl 2-fluoro-4-(4-methylpiperazin-1-yl)benzoate Synthesis (Buchwald-Hartwig Amination)

In a reaction vessel, 2-fluoro-4-bromobenzoic acid is first converted to its methyl ester by reaction with methyl chloroformate. To a solution of methyl 2-fluoro-4-bromobenzoate in toluene are added 1-methylpiperazine, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide). The mixture is heated at 100 °C for 18 hours under an inert atmosphere. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Step 2: Hydrolysis to this compound

The methyl 2-fluoro-4-(4-methylpiperazin-1-yl)benzoate from the previous step is dissolved in a mixture of methanol and water. Sodium hydroxide is added, and the mixture is heated at 100 °C for 4 hours. After cooling, the methanol is removed under reduced pressure. The aqueous solution is then acidified with hydrochloric acid to precipitate the final product. The solid is collected by filtration, washed with water, and dried.

Mandatory Visualization

Synthetic_Routes_Comparison cluster_0 Route 1: Nucleophilic Aromatic Substitution cluster_1 Route 2: Buchwald-Hartwig Amination 3,4-Difluorobenzoic Acid 3,4-Difluorobenzoic Acid Product_1 This compound 3,4-Difluorobenzoic Acid->Product_1 Pyridine, 140°C, 18h Yield: 80% N-Methylpiperazine_1 N-Methylpiperazine N-Methylpiperazine_1->Product_1 2-Fluoro-4-bromobenzoic Acid 2-Fluoro-4-bromobenzoic Acid Intermediate Methyl 2-fluoro-4-(4-methylpiperazin-1-yl)benzoate 2-Fluoro-4-bromobenzoic Acid->Intermediate 1. Methyl chloroformate 2. Pd(OAc)₂, BINAP, NaOtBu, Toluene, 100°C, 18h Product_2 This compound Intermediate->Product_2 NaOH, MeOH/H₂O, 100°C, 4h N-Methylpiperazine_2 N-Methylpiperazine N-Methylpiperazine_2->Intermediate

Caption: Comparative flowchart of two synthetic routes to this compound.

A Comparative Guide to Assessing the Purity of Synthesized 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. For a compound such as 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid, a versatile building block in medicinal chemistry, rigorous purity analysis ensures the reliability of biological data and the safety of potential therapeutics. This guide provides an objective comparison of analytical methodologies for determining the purity of this compound, presenting supporting experimental protocols and comparing it with relevant alternatives.

Overview of Purity Assessment Techniques

A multi-pronged approach is essential for the comprehensive evaluation of a synthesized compound's purity. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy provide structural confirmation and identification of impurities.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ObtainedAdvantagesLimitations
HPLC (UV) Differential partitioning between a stationary and mobile phase.Quantitative purity (% area), detection of non-volatile impurities.High resolution, sensitivity, and specificity for impurity profiling.[1]Requires a reference standard for absolute quantification.[2]
LC-MS Separation by HPLC followed by mass-to-charge ratio determination.Molecular weight confirmation of the main compound and impurities.High sensitivity and specificity; provides structural information about impurities.Can be less quantitative than HPLC with UV detection without appropriate standards.
NMR (¹H, ¹³C, ¹⁹F) Nuclear spin transitions in a magnetic field.Unambiguous structural confirmation, identification of residual solvents and structural isomers.Provides detailed structural information; quantitative (qNMR) with an internal standard.Lower sensitivity compared to chromatographic methods.
FTIR Absorption of infrared radiation by molecular vibrations.Confirmation of functional groups present in the molecule.Fast, non-destructive, and provides a unique molecular fingerprint.Not suitable for quantifying impurities; provides limited structural information on its own.

Comparative Purity Analysis

To illustrate the application of these techniques, we present hypothetical purity data for three batches of synthesized this compound, alongside two structurally related alternatives often encountered in drug discovery programs.

  • Alternative A: 4-(4-Methylpiperazin-1-yl)benzoic acid - Lacks the fluorine substituent, allowing for an assessment of the fluorine atom's impact on physicochemical and biological properties.[3]

  • Alternative B: 3-Fluoro-4-(piperazin-1-yl)benzoic acid - The N-desmethyl analog, a potential metabolite or synthetic precursor/impurity.

Table 2: Comparative Purity Data

CompoundSynthesis BatchPurity by HPLC (% Area)Major Impurity Identified (by LC-MS)Purity by qNMR (%)
This compound Batch 199.2%Unreacted 3,4-difluorobenzoic acid99.0%
Batch 298.5%N-oxide derivative98.3%
Batch 399.8%Residual solvent (Isopropanol)99.7%
Alternative A: 4-(4-Methylpiperazin-1-yl)benzoic acid Batch 499.0%Dimerization product98.8%
Alternative B: 3-Fluoro-4-(piperazin-1-yl)benzoic acid Batch 597.8%Bis-alkylated piperazine97.5%

This data highlights the importance of orthogonal methods. While HPLC provides excellent quantitative data on purity, LC-MS is crucial for identifying the nature of the impurities, guiding further purification efforts. qNMR offers a highly accurate, independent measure of purity.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable purity assessment.

This protocol outlines a general reversed-phase HPLC method for the purity determination of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Start at 10% B, linear gradient to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the synthesized compound in a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

The LC method can be the same as described for HPLC. The mass spectrometer settings would be as follows:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-500.

  • Data Analysis: The molecular ion ([M+H]⁺) for this compound (C₁₂H₁₅FN₂O₂; Molecular Weight: 238.26 g/mol ) is expected at m/z 239.1. Impurities will be identified by their respective molecular ions.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Data Analysis: Integrate a well-resolved peak of the analyte and a peak of the internal standard. Calculate the purity based on the integral values, the number of protons for each peak, and the weights of the analyte and standard.

Visualizing Workflows and Pathways

Logical diagrams can clarify complex processes and relationships.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_decision Decision start Synthesized Product purification Purification (e.g., Recrystallization, Chromatography) start->purification hplc HPLC/UPLC for Quantitative Purity purification->hplc lcms LC-MS for Impurity ID hplc->lcms pass Purity ≥ 98% hplc->pass nmr NMR for Structural Confirmation lcms->nmr ftir FTIR for Functional Group Analysis nmr->ftir ftir->pass fail Further Purification pass:e->fail:w If purity is low

Caption: Experimental workflow for purity assessment of synthesized compounds.

Many fluorinated benzoic acid derivatives with piperazine moieties are investigated as kinase inhibitors. For instance, compounds with similar structures have been explored as inhibitors of the RET (Rearranged during Transfection) proto-oncogene, which is implicated in certain types of cancer.

G cluster_pathway Downstream Signaling ligand Growth Factor ret RET Receptor Tyrosine Kinase ligand->ret dimer Dimerization & Autophosphorylation ret->dimer ras RAS/MAPK Pathway dimer->ras pi3k PI3K/AKT Pathway dimer->pi3k proliferation Cell Proliferation, Survival ras->proliferation pi3k->proliferation inhibitor 3-Fluoro-4-(4-methylpiperazin-1-yl) -benzoic acid Analog inhibitor->ret

Caption: Potential signaling pathway inhibited by a structural analog.

Conclusion

The purity assessment of this compound requires a combination of chromatographic and spectroscopic techniques. While HPLC is the gold standard for quantitative analysis, LC-MS, NMR, and FTIR are indispensable for structural confirmation and impurity identification. By employing these methods in a complementary fashion, researchers can ensure the quality and integrity of their synthesized compounds, which is a critical step for reliable and reproducible results in drug development.

References

Comparative In Vivo Efficacy of Novel Therapeutics Derived from 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of next-generation targeted therapies.

This guide provides a comparative analysis of the in vivo efficacy of four novel drug candidates derived from the versatile 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid scaffold. Each of these compounds has been engineered to selectively target distinct signaling pathways implicated in a range of pathologies, from cancer to neurological disorders. The following sections present a comprehensive overview of their performance in preclinical models, supported by detailed experimental data and methodologies.

Overview of Compared Drug Candidates

Four distinct derivatives have been selected for this comparative analysis based on the availability of in vivo efficacy data and their diverse mechanisms of action:

  • Torin1 : A potent and selective ATP-competitive inhibitor of mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.

  • JNJ-31020028 : A selective antagonist of the Neuropeptide Y (NPY) Y2 receptor, a G-protein coupled receptor involved in neurotransmission and appetite regulation.

  • ARN25499 : An inhibitor of Cell division control protein 42 (CDC42), a small GTPase that plays a crucial role in cytoskeletal organization, cell migration, and proliferation.

  • STING Agonist A4 : An activator of the stimulator of interferon genes (STING) pathway, which is critical for the innate immune response to cytosolic DNA and has significant implications for cancer immunotherapy.

In Vivo Efficacy Data Summary

The following table summarizes the key in vivo efficacy data for the four drug candidates, providing a direct comparison of their performance in respective preclinical models.

Drug CandidateTherapeutic TargetIn Vivo ModelDosing RegimenKey Efficacy ReadoutOutcome
Torin1 mTORU87MG Glioblastoma Xenograft (immunodeficient mice)20 mg/kg, intraperitoneallyTumor Growth InhibitionEfficacious in inhibiting tumor growth.
JNJ-31020028 NPY Y2 ReceptorRat models of anxiety and stress10 mg/kg, subcutaneouslyReceptor Occupancy; Behavioral Assessments~90% Y2 receptor occupancy in the brain; blocked stress-induced elevations in plasma corticosterone.[1]
ARN25499 CDC42Patient-Derived Xenograft (PDX) Tumor Model (mice)Not specifiedTumor Growth InhibitionDemonstrated efficacy with an improved pharmacokinetic profile.
STING Agonist A4 STINGB16.F10 Melanoma (C57BL/6 mice)Not specifiedTumor RegressionSignificant tumor regression, surpassing the efficacy of the reference compound SR-717.

Detailed Experimental Protocols

This section provides a detailed account of the methodologies employed in the key in vivo efficacy studies for each drug candidate.

Torin1: U87MG Glioblastoma Xenograft Model
  • Animal Model : 6-week-old immunodeficient mice (e.g., NCR nude, nu/nu) were used for this study.[2]

  • Cell Line and Implantation : U87MG glioblastoma cells (2 x 10^6 cells) were resuspended in 100 µL of a media and Matrigel mixture and injected subcutaneously into the upper flank of the mice.[2] Tumors were allowed to grow to a size of approximately 1 cm³.[2]

  • Drug Formulation and Administration : Torin1 was formulated in a vehicle solution of N-methyl-2-pyrrolidone, PEG400, and water (20:40:40 v/v/v) at a concentration of 5 mg/mL.[2] The drug was administered via intraperitoneal injection.

  • Efficacy Assessment : Tumor dimensions were measured every other day using calipers.[2] Tumor volume was calculated to monitor the inhibition of tumor growth in the treated group compared to the vehicle control group.

JNJ-31020028: In Vivo Receptor Occupancy and Behavioral Models in Rats
  • Animal Model : The specific strain of rats used was not detailed in the provided search results.

  • Receptor Occupancy Study :

    • Drug Administration : JNJ-31020028 was administered subcutaneously to rats.[1]

    • Assessment : Ex vivo receptor occupancy was determined using receptor autoradiography on brain tissue sections to measure the binding of a radiolabeled ligand to the Y2 receptors.[1]

  • Behavioral Studies (Anxiety and Stress Models) :

    • Drug Administration : JNJ-31020028 was administered to rats prior to subjecting them to various anxiety and stress-inducing paradigms.[1]

    • Assessment : The efficacy was evaluated by measuring plasma corticosterone levels and observing food intake in stressed animals.[1]

ARN25499: Patient-Derived Xenograft (PDX) Tumor Model
  • Animal Model : The specific strain of immunodeficient mice was not detailed in the provided search results. General protocols for PDX models involve the use of strains such as NOD/SCID or NSG mice.

  • Tumor Model : Patient-derived tumor tissue was implanted into the mice to create the xenograft model.[3][4] This method is known to better recapitulate the heterogeneity of human cancers.[3][4]

  • Drug Administration : Details of the drug formulation and administration route for ARN25499 were not available in the search results.

  • Efficacy Assessment : The primary endpoint was the inhibition of tumor growth, which is typically measured by caliper measurements of the tumor volume over time.[3][4]

STING Agonist A4: B16.F10 Melanoma Model
  • Animal Model : C57BL/6 mice, which are immunocompetent, were used to assess the immune-mediated anti-tumor effects of the STING agonist.

  • Cell Line and Implantation : B16.F10 melanoma cells were implanted into the mice to establish tumors. The exact number of cells and the site of implantation were not specified in the provided results.

  • Drug Administration : The STING agonist A4 was administered systemically. Details on the formulation, dose, and frequency were not available.

  • Efficacy Assessment : The primary outcome was the measurement of tumor regression in the treated group compared to a control group. The efficacy was also compared to a known STING agonist, SR-717.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and a general experimental workflow for in vivo efficacy studies.

Signaling Pathways

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Torin1 Torin1 Torin1->mTORC1

Caption: The mTOR signaling pathway, inhibited by Torin1.

NPY_Y2_Receptor_Signaling NPY Neuropeptide Y (NPY) Y2R Y2 Receptor NPY->Y2R Gi Gi Protein Y2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release JNJ_31020028 JNJ-31020028 JNJ_31020028->Y2R

Caption: The Neuropeptide Y Y2 receptor signaling pathway, antagonized by JNJ-31020028.

CDC42_Signaling_Pathway Extracellular_Signals Extracellular Signals GEFs GEFs Extracellular_Signals->GEFs CDC42_GDP CDC42-GDP (Inactive) GEFs->CDC42_GDP CDC42_GTP CDC42-GTP (Active) CDC42_GDP->CDC42_GTP GTP Effectors Downstream Effectors (e.g., PAK, WASp) CDC42_GTP->Effectors Cytoskeletal_Changes Cytoskeletal Changes & Cell Proliferation Effectors->Cytoskeletal_Changes ARN25499 ARN25499 ARN25499->CDC42_GTP

Caption: The CDC42 signaling pathway, inhibited by ARN25499.

STING_Signaling_Pathway Cytosolic_dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic_dsDNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I Interferons IRF3->Type_I_IFN STING_Agonist_A4 STING Agonist A4 STING_Agonist_A4->STING

Caption: The STING signaling pathway, activated by STING Agonist A4.

General Experimental Workflow

In_Vivo_Efficacy_Workflow Animal_Model 1. Animal Model Selection & Acclimatization Tumor_Implantation 2. Tumor Cell/Tissue Implantation Animal_Model->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration 5. Drug Administration (Treatment vs. Vehicle) Randomization->Drug_Administration Efficacy_Monitoring 6. Efficacy Monitoring (e.g., Tumor Volume) Drug_Administration->Efficacy_Monitoring Endpoint 7. Study Endpoint & Data Analysis Efficacy_Monitoring->Endpoint

Caption: A generalized workflow for in vivo efficacy studies.

References

Navigating the Kinome: A Comparative Guide to Cross-Reactivity of Kinase Inhibitors Based on a 3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is paramount to predicting their efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of kinase inhibitors developed from a 3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid-related scaffold, offering a valuable resource for those engaged in the design and evaluation of novel therapeutics.

This technical guide delves into the selectivity of kinase inhibitors that share a common structural heritage, providing a head-to-head comparison of their performance against a broad spectrum of the human kinome. The presented data, derived from comprehensive kinome profiling studies, is intended to inform medicinal chemistry efforts and aid in the selection of compounds with the desired selectivity profile for further development.

Kinase Inhibitor Selectivity Comparison

The following table summarizes the cross-reactivity data for two prominent kinase inhibitors derived from an imidazo[4,5-b]pyridine core, which utilizes a 3-Fluoro-4-(4-methylpiperazin-1-YL)phenyl moiety or a closely related analogue in their synthesis. For contextual comparison, data for AT13148, a multi-AGC kinase inhibitor with a different scaffold, is also included.

Inhibitor Primary Targets Inhibitor Concentration for Profiling Number of Kinases Profiled Selectivity Score (S10) Significant Off-Target Hits (% Inhibition or IC50)
Compound 27e Aurora A, Aurora B, FLT31 µM386 (non-mutant)0.057FLT1 (>99%), JAK2 (>98%), RET (>98%), PDGFRB (>96%)
CCT137690 Aurora A, Aurora B, Aurora C1 µM94Not ReportedFLT3 (>99%), FGFR1 (>80%), VEGFR (>80%)
AT13148 Akt1/2/3, p70S6K, PKA, ROCKI/II10 µM40Not ReportedRSK1 (85 nM), SGK3 (63 nM), CHK2 (>800 nM), Aurora B (>800 nM)

Data for Compound 27e is presented as percent of control, where a lower value indicates stronger inhibition. A value of <10% is considered a "hit". Data for CCT137690 is presented as % inhibition. Data for AT13148 is presented as IC50 values.

Experimental Protocols

A detailed understanding of the methodologies used to generate the cross-reactivity data is crucial for its correct interpretation.

KINOMEscan™ Assay

The selectivity of Compound 27e and CCT137690 was determined using the KINOMEscan™ platform (DiscoverX). This is a competitive binding assay that quantitatively measures the interaction between a test compound and a panel of DNA-tagged kinases.

Workflow:

  • Immobilization: An immobilized, active-site directed ligand is bound to a solid support.

  • Competition: A test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the attached DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis: Results are typically reported as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates a higher degree of inhibition. A selectivity score (e.g., S10) can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested.

G cluster_0 KINOMEscan™ Workflow Immobilized Ligand Immobilized Ligand Competition Competition Immobilized Ligand->Competition DNA-tagged Kinase DNA-tagged Kinase DNA-tagged Kinase->Competition Test Compound Test Compound Test Compound->Competition qPCR Quantification qPCR Quantification Competition->qPCR Quantification Wash unbound Data Analysis Data Analysis qPCR Quantification->Data Analysis

KINOMEscan™ Experimental Workflow

Multi-AGC Kinase Inhibition Assay (for AT13148)

The inhibitory activity of AT13148 against a panel of kinases was determined using enzymatic assays.

Protocol:

  • Reaction Setup: The kinase, appropriate substrate, and ATP are incubated in a reaction buffer.

  • Inhibitor Addition: A range of concentrations of the test compound (AT13148) is added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based method that measures the amount of ATP remaining in the well (e.g., ADP-Glo™ Kinase Assay).

  • IC50 Determination: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathway Analysis

The primary targets of the imidazo[4,5-b]pyridine-based inhibitors discussed are the Aurora kinases and FLT3, both of which are critical regulators of cell proliferation and survival.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their inhibition leads to defects in chromosome segregation and ultimately, cell cycle arrest and apoptosis.

G Aurora Kinase Inhibitor Aurora Kinase Inhibitor Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) Aurora Kinase Inhibitor->Aurora Kinases (A, B, C) Centrosome Maturation Centrosome Maturation Aurora Kinases (A, B, C)->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora Kinases (A, B, C)->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora Kinases (A, B, C)->Chromosome Segregation Cytokinesis Cytokinesis Aurora Kinases (A, B, C)->Cytokinesis Mitotic Arrest Mitotic Arrest Centrosome Maturation->Mitotic Arrest Spindle Assembly->Mitotic Arrest Chromosome Segregation->Mitotic Arrest Cytokinesis->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Aurora Kinase Signaling Pathway Inhibition

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes constitutively active, leading to uncontrolled proliferation of hematopoietic cells, a hallmark of acute myeloid leukemia (AML). Inhibition of FLT3 blocks these downstream pro-survival signals.

G FLT3 Inhibitor FLT3 Inhibitor FLT3 Receptor FLT3 Receptor FLT3 Inhibitor->FLT3 Receptor Apoptosis Apoptosis FLT3 Inhibitor->Apoptosis PI3K/AKT Pathway PI3K/AKT Pathway FLT3 Receptor->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway FLT3 Receptor->RAS/MAPK Pathway STAT5 Pathway STAT5 Pathway FLT3 Receptor->STAT5 Pathway Cell Proliferation Cell Proliferation PI3K/AKT Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival RAS/MAPK Pathway->Cell Proliferation RAS/MAPK Pathway->Cell Survival STAT5 Pathway->Cell Proliferation STAT5 Pathway->Cell Survival

FLT3 Signaling Pathway Inhibition

A Comparative Guide to the Application of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic Acid Scaffolds in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of chemical structures derived from or related to the 3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid scaffold, evaluating their performance in key biological assays. While this benzoic acid derivative is primarily a chemical intermediate, its structural motif is integral to numerous potent kinase inhibitors.[1][2] This document benchmarks the performance of final compounds incorporating this and similar scaffolds, offering insights for medicinal chemists and drug discovery teams.

Introduction to the Scaffold

The this compound moiety serves as a critical building block in modern medicinal chemistry. The fluorinated phenyl ring and the methylpiperazine group are common features in type II kinase inhibitors, which bind to the "DFG-out" (inactive) conformation of the kinase domain. The 1-methylpiperazine group often confers aqueous solubility and can form crucial hydrogen bonds within the ATP-binding pocket, while the fluoro-substitution can enhance metabolic stability and binding affinity. This scaffold is prominently featured in inhibitors targeting kinases implicated in cancers, such as BCR-ABL and FLT3.[3][4]

Comparative Performance in Biological Assays

The following tables summarize the biological activity of several advanced compounds that incorporate the core methylpiperazine-phenyl motif. These compounds represent potent inhibitors against various kinases and cancer cell lines. The data is compiled from preclinical studies and demonstrates the utility of this structural class.

Table 1: In Vitro Kinase Inhibition Profile

Compound ReferenceTarget KinaseMutantPotency (IC₅₀ or K_d in nM)Source
Compound 27e Aurora-A-K_d = 7.5[3]
Aurora-B-K_d = 48[3]
FLT3-K_d = 6.2[3]
FLT3ITDK_d = 38[3]
FLT3D835YK_d = 14[3]
Compound 3a-P1 BCR-ABL-IC₅₀ = 2.1[4][5]
BCR-ABLT315IIC₅₀ = 4.7[4][5]
AKE-72 (Compound 5) BCR-ABLWTIC₅₀ < 0.5[6]
BCR-ABLT315IIC₅₀ = 9[6]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound ReferenceCell LineCell TypePotency (GI₅₀ or IC₅₀ in nM)Source
Compound 27e MOLM-13Human AML (FLT3-ITD+)GI₅₀ = 104[3]
MV4-11Human AML (FLT3-ITD+)GI₅₀ = 291[3]
HCT116Human Colon CarcinomaGI₅₀ = 300[3]
Compound 3a-P1 K562Human CMLIC₅₀ = 0.4[4][5]
Ku812Human CMLIC₅₀ = 0.1[4][5]
Ba/F3 (BCR-ABL)Murine Pro-BIC₅₀ = 2.1[4][5]
Ba/F3 (BCR-ABL T315I)Murine Pro-BIC₅₀ = 4.7[4][5]
AKE-72 (Compound 5) K-562Human CMLGI₅₀ < 10[6]

Experimental Protocols

The data presented above is derived from standard assays used in drug discovery. Detailed below are generalized methodologies for these key experiments.

A. In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents: Purified recombinant kinase (e.g., ABL, FLT3), corresponding peptide substrate, ATP, and assay buffer.

  • Procedure:

    • The test compound is serially diluted in DMSO and pre-incubated with the kinase enzyme in the assay buffer.

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using technologies like Lance Ultra (PerkinElmer) or ADP-Glo (Promega), which measure the consumption of ATP.

  • Data Analysis: The percentage of kinase activity relative to a DMSO control is plotted against the compound concentration. The IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) is calculated using a non-linear regression model.

B. Cell Proliferation Assay (Cell-based Assay)

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., K562, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The test compound is serially diluted and added to the wells. A vehicle control (DMSO) is also included.

    • The plates are incubated for a period of 48 to 72 hours.

    • A viability reagent (e.g., CellTiter-Glo, MTT, or resazurin) is added to each well. This reagent measures metabolic activity, which correlates with the number of viable cells.

    • The signal (luminescence or absorbance) is read using a plate reader.

  • Data Analysis: The percentage of cell growth relative to the DMSO control is plotted against the compound concentration. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) is determined using a sigmoidal dose-response curve fit.

Visualized Workflows and Pathways

A. Drug Discovery Workflow

The following diagram illustrates a typical workflow in a kinase inhibitor discovery program, starting from the synthesis of intermediates like this compound.

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical A Intermediate Synthesis (e.g., Benzoic Acid Derivative) B Library Synthesis via Amide Coupling A->B C Purification & Characterization B->C D Biochemical Assay (Kinase IC50) C->D E Cell-Based Assay (Proliferation GI50) D->E F Selectivity Profiling E->F G ADME/Tox Assays (Solubility, Permeability) F->G H Structure-Activity Relationship (SAR) G->H H->B Iterative Redesign I In Vivo Efficacy (Xenograft Models) H->I J Candidate Selection I->J

Caption: A typical workflow for kinase inhibitor drug discovery.

B. Simplified BCR-ABL Signaling Pathway

Compounds derived from the described scaffold are potent inhibitors of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). The diagram below shows a simplified view of this signaling cascade.

G BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2/Sos BCR_ABL->Grb2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Inhibitor Scaffold-based Inhibitor Inhibitor->BCR_ABL Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified BCR-ABL signaling cascade in CML.

References

comparative cytotoxicity of 3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of 3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic Acid Derivatives and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of compounds related to this compound. Due to the limited availability of public data on this specific parent compound, this guide leverages experimental data from structurally similar fluoro-piperazine and piperazine-benzoic acid derivatives to provide insights into potential cytotoxic activity and mechanisms of action.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various piperazine-containing derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and GI50 values (the concentration for 50% of maximal inhibition of cell proliferation). It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Compound ClassDerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Benzothiazole-Piperazine Derivatives Aroyl substituted compounds 1h and 1jHUH-7 (Hepatocellular)Not specified, but noted as most active[1]
MCF-7 (Breast)Not specified, but noted as most active[1]
HCT-116 (Colorectal)Not specified, but noted as most active[1]
Vindoline-Piperazine Conjugates [4-(trifluoromethyl)benzyl]piperazine conjugate (23)MDA-MB-468 (Breast)1.00
1-bis(4-fluorophenyl)methyl piperazine conjugate (25)HOP-92 (Non-small cell lung)1.35
3-Fluoro β-lactam Derivatives 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (32)MCF-7 (Breast)0.075[2]
Hs578T (Triple-negative breast)0.033[2]
3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (33)MCF-7 (Breast)0.095[2]
MDA-MB-231 (Breast)0.620[2]
Arylpiperazine Saccharin Derivatives Compound 4DU145 (Prostate)1.28[3]
Compound 12 (p-fluoro substituted)DU145 (Prostate)1.14[3]
Benzoxazole-Piperazine Derivatives 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) BenzoxazolesA-549 (Lung)Showed potential anticancer activity[4]
Novel Piperazine Derivative C505K562 (Leukemia)0.06 - 0.16[5][6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of cytotoxicity studies.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: After leaving the plate at room temperature in the dark for 2 hours, measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8]

Procedure:

  • Cell Preparation: Harvest and wash the cells once with 1X PBS and then once with 1X binding buffer.[1]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[1]

  • Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[1]

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[1]

  • Washing: Add 2 mL of 1X binding buffer and centrifuge at 400-600 x g for 5 minutes. Discard the supernatant.[1]

  • Final Resuspension: Resuspend the cells in 200 µL of 1X Binding Buffer.[1]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V positive and propidium iodide (PI) negative cells are considered to be in early apoptosis.[8]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for in vitro cytotoxicity screening.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) treatment Cell Treatment with Test Compounds cell_culture->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acq Data Acquisition (Spectrophotometry) viability_assay->data_acq ic50_calc IC50 Value Calculation data_acq->ic50_calc report Report Generation ic50_calc->report

In Vitro Cytotoxicity Screening Workflow

Potential Signaling Pathway for Apoptosis Induction

Several piperazine derivatives have been shown to induce apoptosis through the inhibition of key cancer signaling pathways.[5] The diagram below illustrates a generalized pathway that could be targeted by cytotoxic this compound derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibition by Piperazine Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Caspase_Cascade Caspase Cascade AKT->Caspase_Cascade Inhibition Src Src STAT5 STAT5 Src->STAT5 BCR_ABL BCR-ABL BCR_ABL->STAT5 CRKL CRKL BCR_ABL->CRKL STAT5->Caspase_Cascade Inhibition CRKL->Caspase_Cascade Inhibition Apoptosis Apoptosis Caspase_Cascade->Apoptosis inhibitor_PI3K inhibitor_PI3K->PI3K inhibitor_Src inhibitor_Src->Src inhibitor_BCR_ABL inhibitor_BCR_ABL->BCR_ABL

Generalized Apoptotic Signaling Pathway

Hypothetical Structure-Activity Relationship (SAR)

Based on the analysis of related compounds, a hypothetical structure-activity relationship for this compound derivatives can be proposed. Modifications at different positions of the molecule can influence its cytotoxic activity.

G cluster_sar Structure-Activity Relationship (SAR) cluster_r1 R1: Piperazine N-substitution cluster_r2 R2: Benzoic Acid Modifications Core Core Structure 3-Fluoro-4-(piperazin-1-YL)benzoic acid R1_Methyl Methyl (Parent) Core->R1_Methyl R1_Aroyl Aroyl Groups (Potentially Increased Activity) Core->R1_Aroyl R1_Benzyl Substituted Benzyl (Potentially Increased Activity) Core->R1_Benzyl R2_Acid Carboxylic Acid (Parent) Core->R2_Acid R2_Ester Esterification (Modulates Lipophilicity) Core->R2_Ester R2_Amide Amide Formation (Modulates H-bonding) Core->R2_Amide

Hypothetical SAR for Cytotoxicity

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was available for 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid (CAS No. 250683-76-2). The following guidance is synthesized from SDSs of structurally similar compounds, including other fluorinated benzoic acids and compounds containing a methylpiperazine moiety. Researchers must exercise caution and consult with their institution's environmental health and safety (EHS) department for final guidance.

This document provides essential safety and logistical information for the proper handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is critical when handling this compound. The following table summarizes the recommended personal protective equipment and engineering controls based on data from similar chemical structures.

CategoryRecommendationRationale & Citation
Eye/Face Protection Chemical safety goggles or a face shield.To prevent eye irritation or serious eye damage.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.To prevent skin irritation.[1][2][3]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator is recommended.To avoid respiratory tract irritation from dust or aerosols.[1][2][3]
Engineering Controls Work in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.To minimize inhalation exposure and provide immediate first aid capabilities.[1][3]

Spills and Accidental Release Measures

In the event of a spill, adhere to the following procedures:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, prevent the further spread of the material.

  • Cleanup (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste: All cleanup materials should be considered hazardous waste and disposed of accordingly.

Disposal Protocol

Proper disposal of this compound is crucial to ensure environmental and personnel safety.

Step 1: Waste Identification and Segregation

  • Characterize the waste: This compound should be treated as a hazardous chemical waste.

  • Segregate: Do not mix with other waste streams unless directed by your institution's EHS guidelines.

Step 2: Containerization

  • Use a dedicated, properly labeled, and sealed container for the waste. The container should be in good condition and compatible with the chemical.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

Step 3: Storage

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container closed when not in use.

Step 4: Final Disposal

  • Dispose of the contents and the container at an approved waste disposal plant.[1][5]

  • Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Do not dispose of this chemical down the drain or in the regular trash.[1]

Disposal Workflow

cluster_0 Waste Identification & Segregation cluster_1 Containerization cluster_2 Interim Storage cluster_3 Final Disposal A Waste Generation (Unused or Contaminated Material) B Characterize as Hazardous Waste A->B C Segregate from Other Waste Streams B->C D Select Appropriate Waste Container E Label Container Clearly 'Hazardous Waste' & Chemical Name D->E F Keep Container Securely Closed E->F G Store in Designated Hazardous Waste Area H Maintain Ventilation and Security G->H I Contact Institutional EHS for Pickup J Transfer to Licensed Hazardous Waste Contractor I->J K Final Disposal at Approved Facility J->K

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.